1,2,4,5-tetrazine;dodecahydrate
Description
Historical Context and Evolution of 1,2,4,5-Tetrazine (B1199680) Chemistry
The study of 1,2,4,5-tetrazines dates back to the late 19th century with the Pinner synthesis, which involves the reaction of iminoesters with hydrazine (B178648). rsc.org This initial work laid the foundation for the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines. For over half a century, 1,2,4,5-tetrazines have been recognized as effective dienes in inverse electron demand Diels-Alder reactions with strained alkenes. mdpi.comnih.gov This particular reactivity has seen a resurgence in interest in recent years, especially within the field of bioorthogonal chemistry.
Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Science
Nitrogen-containing heterocycles are fundamental building blocks in the chemical and pharmaceutical sciences. ugr.es Their prevalence in natural products, pharmaceuticals, agrochemicals, and functional materials underscores their importance. nih.gov The presence of multiple nitrogen atoms in the ring, as seen in 1,2,4,5-tetrazine, imparts distinct electronic characteristics, such as electron deficiency, which drives their utility in various applications. nih.gov Nitrogen-rich compounds are also a significant area of research in the development of high-energy density materials (HEDMs), as the formation of nitrogen gas upon decomposition is a highly favorable process. acs.orgresearchgate.net
Academic Research Trajectories for 1,2,4,5-Tetrazine and its Derivatives
Current research on 1,2,4,5-tetrazine and its derivatives is highly interdisciplinary. Key areas of investigation include:
Bioorthogonal Chemistry: The rapid and specific reaction of tetrazines with strained alkenes is widely used for labeling and detecting biomolecules in living systems. mdpi.comnih.gov
Energetic Materials: The high nitrogen content and inherent stability of the tetrazine ring make it a prime candidate for the development of new explosives, propellants, and pyrotechnics. rsc.orgekb.eg
Materials Science: 1,2,4,5-tetrazine derivatives are being explored for their potential in creating photo- and electroactive materials for use in electronic devices, luminescent elements, and sensors. nih.gov
Synthetic Methodology: Ongoing research focuses on developing more efficient and scalable syntheses of asymmetrically substituted tetrazines to fine-tune their properties for specific applications. researchgate.net
Interactive Data Table: Properties of 1,2,4,5-Tetrazine
| Property | Value | Source |
| Molecular Formula | C₂H₂N₄ | researchgate.net |
| Molar Mass | 82.06 g/mol | nih.gov |
| Appearance | Red-violet crystals | rsc.org |
| CAS Number | 290-96-0 | nih.gov |
| Structure | Planar aromatic ring | rsc.org |
Interactive Data Table: Key Synthetic Routes to 1,2,4,5-Tetrazines
| Synthetic Method | Precursors | Key Features | References |
| Pinner Synthesis | Iminoesters and hydrazine | Classic method for 3,6-disubstituted tetrazines. | rsc.org |
| From Nitriles | Nitriles and hydrazine hydrate (B1144303) | A common one-pot procedure for some symmetric tetrazines. | nih.gov |
| From Guanidine (B92328) Derivatives | Guanidine hydrochloride and hydrazine | Yields valuable precursors for further functionalization. | rsc.org |
| From Aldehydes | Aldehydes and hydrazine | Allows for the preparation of derivatives with aliphatic substituents. | rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H34N20O12 |
|---|---|
Molecular Weight |
626.51 g/mol |
IUPAC Name |
1,2,4,5-tetrazine;dodecahydrate |
InChI |
InChI=1S/5C2H2N4.12H2O/c5*1-3-5-2-6-4-1;;;;;;;;;;;;/h5*1-2H;12*1H2 |
InChI Key |
ZDJUCLVMRQJHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,4,5 Tetrazine and Its Derivatives
Modern Multi-Step Synthesis Protocols
Recent advancements have led to the development of several sophisticated multi-step protocols for synthesizing a wide array of 1,2,4,5-tetrazine (B1199680) derivatives, enabling precise control over substitution patterns and properties.
A highly significant method for preparing 1,2,4,5-tetrazine precursors involves the reaction between guanidine (B92328) hydrochloride and hydrazine (B178648). mdpi.com This multi-step procedure is pivotal for creating valuable intermediates that can be further functionalized.
The process begins with the reaction of guanidine hydrochloride and hydrazine, which produces 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yields. mdpi.com This intermediate is then reacted with a dicarbonyl compound, such as 2,4-pentanedione, to form a symmetrically substituted 1,2-dihydro-1,2,4,5-tetrazine. The final step involves the oxidation of this dihydro-tetrazine, typically using sodium nitrite (B80452) in acetic acid, to yield the corresponding aromatic 1,2,4,5-tetrazine derivative. mdpi.com For instance, treating 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione can produce 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride, which is then oxidized with sodium perborate (B1237305) to give 3,6-diamino-1,2,4,5-tetrazine in nearly quantitative yield. sciencemadness.org
Table 1: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine
| Step | Reactants | Product | Yield |
|---|---|---|---|
| 1 | 1,3-Diaminoguanidine monohydrochloride, 2,4-Pentanedione | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | 45-50% sciencemadness.org |
The condensation of imidoyl chlorides with hydrazine presents a selective method for synthesizing 1,2,4,5-tetrazine derivatives. mdpi.com This approach is particularly advantageous for the preparation of unsymmetrically substituted tetrazines, including those with alkyl groups, which are often challenging to synthesize via other routes. mdpi.com By connecting specific structural elements before the cyclization step, this method effectively prevents the formation of mixed symmetrical and unsymmetrical products, simplifying purification. mdpi.com
A practical application of this methodology is the reaction of 1,2,4,5-tetrazine-3,6-dicarbohydrazide with various imidoyl chlorides in refluxing chloroform. researchgate.netresearchgate.net This reaction has been successfully employed to create a series of s-tetrazine derivatives that are directly conjugated to a 4H-1,2,4-triazole ring, demonstrating the utility of imidoyl chlorides in constructing complex heterocyclic systems. researchgate.netresearchgate.net
1,2,4,5-tetrazines can also be prepared from aldehydes and hydrazine, a method that is especially useful for derivatives bearing aliphatic substituents. mdpi.comresearchgate.net The initial step is a cyclocondensation reaction between an aldehyde and hydrazine, which forms a 1,2,3,4,5,6-hexahydro-1,2,4,5-tetrazine derivative. mdpi.com This saturated ring is subsequently oxidized to a dihydro-1,2,4,5-tetrazine. mdpi.com This oxidation can be carried out using catalysts such as palladium on activated carbon or platinum(IV) oxide (Adam's catalyst). mdpi.com
A novel and highly selective one-pot synthesis has been developed for creating complex tetrahydropyrrolo[2′,1′:3,4]pyrazino[1,2-b]pyrrolo[2′,1′:3,4]pyrazino[1,2-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.tetrazine structures from N-allenylpyrrole-2-carbaldehydes and hydrazine derivatives under mild conditions. acs.org
A notable method for synthesizing substituted 1,2,4,5-tetrazines without requiring a separate oxidation step involves the reaction of thiocarbohydrazide (B147625) derivatives with triethyl orthoesters. mdpi.com Specifically, hydrazinecarbothiohydrazide reacts with triethyl orthoesters to directly yield 3-(dodecylthio)-1,2,4,5-tetrazine derivatives. mdpi.com
In a related multi-step synthesis, thiocarbohydrazide is first reacted with bis(carboxymethyl) trithiocarbonate (B1256668) in the presence of sodium hydroxide (B78521). mdpi.comnih.gov This forms a cyclic 1,2,4,5-tetrazine-3,6-dithione intermediate. mdpi.com This intermediate is then methylated with methyl iodide, and the resulting 3,6-bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine is oxidized with iron(III) chloride to afford the final 3,6-bis(methylthio)-1,2,4,5-tetrazine with a high yield of 84%. mdpi.com
The dimerization of ethyl diazoacetate is a well-established and efficient method for constructing the 1,2,4,5-tetrazine ring. mdpi.com The reaction is typically conducted under basic conditions, using sodium hydroxide, and results in the formation of the disodium (B8443419) salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. mdpi.comnih.gov This dimerization boasts a high yield, reaching up to 97%, under mild conditions. mdpi.com
The resulting dicarboxylic acid salt serves as a versatile intermediate. It is first neutralized, then converted to the corresponding acid chloride using a reagent like thionyl chloride. nih.gov Subsequent esterification with an alcohol, such as methanol (B129727), followed by oxidation, yields the stable dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. nih.govorgsyn.org This key derivative can then be used in further synthetic modifications.
Table 2: General Synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Dimerization | Ethyl diazoacetate, Sodium hydroxide mdpi.comnih.gov |
| 2 | Neutralization/Acidification | Hydrochloric acid orgsyn.org |
| 3 | Acid Chloride Formation | Thionyl chloride nih.gov |
| 4 | Esterification | Methanol nih.govorgsyn.org |
Metal-Free and Green Chemistry Approaches in 1,2,4,5-Tetrazine Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for tetrazine synthesis. These approaches aim to reduce waste, avoid harsh reagents, and minimize the use of metal catalysts.
Several transition metal-free synthetic routes have been reported. A notable example is a two-step method for producing a wide range of 1,8-disubstituted bis mdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-b:3',4'-f] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.tetrazines starting from the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and various aldehydes. rsc.org This convenient method avoids the need for transition metals. rsc.org Additionally, an alternative synthesis for 3-bromo-1,2,4,5-tetrazines has been developed that is free from both oxidants and metal catalysis, proceeding at moderate temperatures. ub.edu
Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique. The synthesis of certain tetrazine derivatives via a Diels-Alder reaction has been shown to be significantly faster under microwave irradiation compared to conventional heating, reducing reaction times from hours to minutes. researchgate.net This solvent-free method is not only rapid but also economical and environmentally friendly. researchgate.net
While not entirely metal-free, significant improvements in efficiency have been achieved through catalysis. Lewis acid transition metal catalysts, such as divalent nickel and zinc salts, have been shown to effectively catalyze the one-pot formation of 1,2,4,5-tetrazines directly from a wide range of aliphatic nitriles and hydrazine. nih.gov This method addresses a significant limitation of traditional approaches, which are often not viable for unactivated nitriles. nih.gov
Precursor Functionalization and Intermediate Transformations in 1,2,4,5-Tetrazine Synthesis
The synthesis of 1,2,4,5-tetrazines typically proceeds through a two-step process: the formation of a dihydro-1,2,4,5-tetrazine intermediate, followed by its oxidation to the aromatic tetrazine. mdpi.com A variety of acyclic precursors can be employed, with their functionalization being a key step in determining the final structure of the tetrazine. mdpi.com
One of the foundational methods involves the use of formamidinium acetate (B1210297) and hydrazine hydrate (B1144303) to produce the unsubstituted 1,2,4,5-tetrazine. mdpi.com The reaction proceeds through a dihydro-1,2,4,5-tetrazine intermediate, which exists in tautomeric forms. mdpi.com This intermediate is then oxidized to yield the final product. mdpi.com
A widely utilized method for preparing 3,6-disubstituted 1,2,4,5-tetrazines is the Pinner synthesis. mdpi.com This reaction starts with the condensation of an iminoester with hydrazine to form an amidrazone. The amidrazone then undergoes cyclization with excess hydrazine to yield a dihydro-1,2,4,5-tetrazine derivative, which is subsequently oxidized. mdpi.com
Guanidine hydrochloride serves as another important precursor. mdpi.comresearchgate.net Its reaction with hydrazine produces 1,2,3-triaminoguanidine hydrochloride. mdpi.com This intermediate can then be reacted with reagents like 2,4-pentanedione to form symmetrically substituted dihydro-1,2,4,5-tetrazines. For instance, the reaction with 2,4-pentanedione yields 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine. Oxidation of this intermediate produces 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. mdpi.com This product can be further functionalized; for example, reaction with hydrazine yields 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), a high-energy material. mdpi.com DHT can then be converted to 3,6-dichloro-1,2,4,5-tetrazine (B31795) by treatment with trichloroisocyanuric acid. mdpi.com
Thiocarbohydrazide is another versatile precursor. Its reaction with methyl iodide forms methyl hydrazinecarbothiohydrazonothioate. mdpi.com This intermediate, upon treatment with trimethyl orthoacetate and subsequent oxidation, is converted into 3-methyl-6-(methylthio)-1,2,4,5-tetrazine. mdpi.com
The transformation of these precursors into functionalized tetrazines often involves key intermediate steps, primarily the oxidation of the dihydrotetrazine ring. A variety of oxidizing agents have been employed for this purpose, as detailed in the table below.
Regioselective and Stereoselective Synthesis of Substituted 1,2,4,5-Tetrazines
The synthesis of unsymmetrically substituted 1,2,4,5-tetrazines poses a challenge due to the symmetry of the tetrazine ring. However, several strategies have been developed to achieve regioselectivity.
One approach involves the use of electrophilic tetrazine precursors that can be sequentially substituted. Symmetrical precursors like 3,6-bis(methylthio)-1,2,4,5-tetrazine can be reacted with a controlled amount of a nucleophile to achieve monosubstitution, leading to asymmetrical tetrazines. ub.edu A more direct method utilizes asymmetrically substituted precursors like 3-alkyl- or 3-aryl-6-(methylthio)-1,2,4,5-tetrazines. ub.edu Reaction of these with a nucleophile results in a single substitution product. ub.edu
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been effectively used for the synthesis of unsymmetrical (het)aryltetrazines and 3-alkyl-6-methyl-1,2,4,5-tetrazines. ub.edursc.org For instance, 3-bromo-6-methyl-1,2,4,5-tetrazine can be coupled with terminal alkynes. rsc.org
The inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with alkynes is a powerful tool for synthesizing pyridazines, and the regioselectivity of this reaction has been a subject of study. rsc.orgresearchgate.net In some cases, the regioselectivity is influenced by secondary orbital interactions. rsc.org For example, the reaction of 3-phenyl-1,2,4,5-tetrazine (B6154165) with phenylacetylene (B144264) shows regioselectivity. rsc.org Interestingly, the solvent can play a crucial role in directing the regioselectivity of tetrazine cycloadditions. An unprecedented N1/N4-cycloaddition of 1,2,4,5-tetrazines with enamines has been observed in hexafluoroisopropanol (HFIP), leading to 1,2,4-triazines, a departure from the typical C3/C6-cycloaddition. nih.govdicp.ac.cn This remarkable shift in regioselectivity is attributed to the hydrogen-bonding ability of HFIP. nih.gov
The inherent planarity and aromaticity of the 1,2,4,5-tetrazine ring mean that stereoselectivity is primarily a consideration when chiral substituents are introduced or when the tetrazine is part of a larger chiral molecule. While direct stereoselective synthesis methods for the tetrazine ring itself are not common, the introduction of chiral auxiliaries or the use of chiral catalysts in functionalization reactions can lead to stereoselective outcomes.
Strategies for Asymmetric Functionalization of the 1,2,4,5-Tetrazine Core
Asymmetric functionalization of the 1,2,4,5-tetrazine core is crucial for applications in areas like chemical biology, where chiral recognition is important.
One strategy involves the post-synthetic modification of a polymer network with an asymmetrically substituted 1,2,4,5-tetrazine. researchgate.net This has been demonstrated by functionalizing a microporous network with a norbornene isocyanate, followed by a chemoselective ligation with a series of functional units presenting a robust asymmetric 1,2,4,5-tetrazine. researchgate.net This approach allows for the introduction of various functionalities, including amino acids and oligopeptides, in an asymmetric fashion. researchgate.net
The synthesis of asymmetrically disubstituted alkyltetrazines, which can be challenging, has been achieved via a Sonogashira-type cross-coupling reaction. rsc.org This method allows for the preparation of unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments, showcasing a route to chiral functionalization. rsc.org
Lewis acid catalysis has been explored for the one-pot synthesis of both symmetric and asymmetric tetrazines. researchgate.net While the specifics of achieving high enantioselectivity in asymmetric synthesis are still an active area of research, this approach holds promise. The development of chiral catalysts that can effectively control the stereochemistry of reactions involving the tetrazine core is a key objective.
The table below summarizes some of the key approaches to achieve regioselective and asymmetric functionalization of the 1,2,4,5-tetrazine core.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,2,4,5 Tetrazine
Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition Reactions
The IEDDA reaction is a cornerstone of 1,2,4,5-tetrazine (B1199680) chemistry, providing a powerful tool for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govd-nb.info This reaction involves the [4+2] cycloaddition of the electron-deficient tetrazine (the diene) with an electron-rich dienophile, such as an alkene or alkyne. d-nb.infonih.gov The reaction is known for its rapid kinetics and high selectivity, making it a valuable tool in bioorthogonal chemistry and materials science. nih.govnih.gov
Mechanistic Investigations of 3,6-Cycloaddition Pathways
For over six decades, the cycloaddition of 1,2,4,5-tetrazines has been observed to proceed exclusively through a 3,6-cycloaddition pathway, where the dienophile adds across the C3 and C6 positions of the tetrazine ring. nih.gov This reaction typically proceeds through a concerted or stepwise mechanism, followed by the retro-Diels-Alder extrusion of a molecule of dinitrogen to afford a dihydropyridazine (B8628806) intermediate, which can then aromatize to the corresponding pyridazine (B1198779). d-nb.infonih.gov The reactivity of the tetrazine in this context is significantly influenced by the nature of the substituents at the 3 and 6 positions. Electron-withdrawing groups enhance the electron-deficient character of the tetrazine ring, thereby accelerating the reaction rate. nih.govacs.org Conversely, electron-donating groups decrease the reactivity. chemrxiv.org The strain of the dienophile also plays a crucial role, with highly strained alkenes like trans-cyclooctene (B1233481) exhibiting exceptionally fast reaction kinetics. nih.govnih.gov
Computational studies, such as those employing Density Functional Theory (DFT), have provided significant insights into the energetics of these pathways. acs.orgrsc.org These studies have shown that the higher reactivity of alkenes compared to alkynes in IEDDA reactions with tetrazines stems from both stronger interaction energies and lower distortion energies required to reach the transition state. acs.org
Analysis of Unprecedented N1/N4 1,4-Cycloaddition Selectivity
In a significant departure from the well-established 3,6-cycloaddition pathway, recent research has unveiled a novel N1/N4 1,4-cycloaddition selectivity for 1,2,4,5-tetrazines. nih.govdicp.ac.cn This unprecedented reaction mode involves the formal [4+2] cycloaddition across two nitrogen atoms (N1 and N4) of the tetrazine ring. nih.govmorressier.com This transformation is typically promoted by specific solvent conditions, such as the use of hexafluoroisopropanol (HFIP), or by the presence of a Lewis acid like zinc chloride. morressier.com The reaction with preformed or in situ generated aryl-conjugated enamines under these conditions leads to the formation of 1,2,4-triazine (B1199460) derivatives following a formal retro [4+2] cycloaddition loss of a nitrile and subsequent aromatization. nih.govdicp.ac.cn
Mechanistic investigations suggest that this N1/N4 cycloaddition does not proceed through a concerted [4+2] pathway. nih.gov Instead, a plausible stepwise mechanism has been proposed, initiated by the nucleophilic attack of the enamine on the N1 position of the tetrazine. This is followed by a 6π-electrocyclic rearrangement, leading to the cleavage of the N1-N2 bond, and subsequent cyclization and aromatization to yield the 1,2,4-triazine product. nih.govmorressier.com The regioselectivity of this formal 1,4-cycloaddition has been observed to be influenced by the substituents on unsymmetrical 1,2,4,5-tetrazines. dicp.ac.cn
Influence of Solvent Hydrogen Bonding on Cycloaddition Regioselectivity and Kinetics
The solvent environment has been shown to exert a profound influence on both the rate and the regioselectivity of 1,2,4,5-tetrazine cycloaddition reactions. nih.govacs.org A dramatic switch from the conventional 3,6-cycloaddition to the unprecedented N1/N4 1,4-cycloaddition can be achieved by modulating the hydrogen-bonding capability of the solvent. nih.govdicp.ac.cn Specifically, the use of hexafluoroisopropanol (HFIP), a strong hydrogen-bond-donating solvent, has been shown to uniquely promote the formal 1,4-cycloaddition pathway. nih.govx-mol.net
This remarkable change in reaction mode is attributed to the hydrogen-bonding interaction between the solvent and the tetrazine. nih.gov It is proposed that HFIP activates the tetrazine for nucleophilic attack at the N1 position by the enamine. nih.govdicp.ac.cn This activation is believed to alter the LUMO molecular orbital distribution of the tetrazine, making the nitrogen atom more susceptible to nucleophilic attack than the carbon atoms. nih.gov The pKa of the solvent is a critical factor, with a clean switch from exclusive 3,6-cycloaddition in methanol (B129727) (pKa ~15.5) to exclusive formal 1,4-cycloaddition in HFIP (pKa 9.3) being observed. nih.govdicp.ac.cn The unique properties of HFIP, being a strong hydrogen-bond donor yet a weak acid and a poor nucleophile, are key to its ability to promote this novel reactivity without protonating the enamine or consuming the starting materials. nih.govdicp.ac.cn
The effect of protic solvents on the kinetics of the conventional 3,6-IEDDA reaction has also been investigated. In aqueous media, the second-order rate constants for the reaction of di(2-pyridyl)-1,2,4,5-tetrazine with substituted styrenes increase dramatically. acs.orgrug.nl This acceleration is attributed to the stabilization of the polar activated complex by hydrogen-bond interactions. acs.org
Nucleophilic Substitution Reactions of 1,2,4,5-Tetrazine Derivatives
Beyond cycloaddition reactions, 1,2,4,5-tetrazine derivatives are also susceptible to nucleophilic substitution, providing a valuable route for the functionalization of the tetrazine core. rsc.orgbeilstein-journals.org The high electrophilicity of the 1,2,4,5-tetrazine ring makes it a good substrate for attack by various nucleophiles. researchgate.net
Reactivity with S-Nucleophiles and Mechanistic Insights
3,6-Disubstituted 1,2,4,5-tetrazines bearing suitable leaving groups, such as azolyl groups, readily react with S-nucleophiles like thiols. researchgate.net These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, resulting in the displacement of the leaving group and the formation of new C-S bonds. nih.gov For instance, the reaction of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with various thiols in the presence of a base like triethylamine (B128534) affords the corresponding 3,6-bis(thio)-1,2,4,5-tetrazines. researchgate.net It has been observed that imidazolyl fragments are more easily displaced by S-nucleophiles than 3,5-dimethylpyrazolyl groups. researchgate.net
The dynamic nature of the nucleophilic substitution of tetrazines with phenols and alkyl thiols has been demonstrated, highlighting it as a dynamic covalent reaction. nih.gov This reversibility opens up possibilities for the creation of dynamic libraries of compounds and responsive supramolecular structures. nih.gov
Nucleophilic Attack at Unsubstituted Carbon Atoms
In a departure from the typical substitution at substituted carbon atoms, nucleophilic attack at an unsubstituted carbon atom of the tetrazine ring has also been observed. researchgate.net This unusual reactivity was first established in the case of imidazo[1,2-b] nih.govnih.govrsc.orgresearchgate.nettetrazines. researchgate.net When these compounds are treated with S-nucleophiles, instead of displacing a leaving group, the nucleophile attacks an unsubstituted carbon atom of the tetrazine ring, leading to the formation of products of nucleophilic substitution of a hydrogen atom. researchgate.net
Furthermore, nucleophilic addition to a nitrogen atom of the tetrazine ring, termed azaphilic addition, has been reported for 3-monosubstituted s-tetrazines under mild conditions using silyl-enol ethers as nucleophiles in the presence of a Lewis acid like BF3. chemrxiv.org This reactivity contrasts with the more commonly observed IEDDA reactions. chemrxiv.org The preference for azaphilic addition over cycloaddition is influenced by the steric bulk of the reagents. chemrxiv.org
Redox Chemistry and Electron Transfer Phenomena of the 1,2,4,5-Tetrazine System
The 1,2,4,5-tetrazine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This characteristic dictates its redox behavior, making it an excellent electron acceptor. A key feature of the 1,2,4,5-tetrazine system is its very low-lying π* lowest unoccupied molecular orbital (LUMO), which is localized on the four nitrogen atoms. researchgate.net This low-energy LUMO facilitates the acceptance of an electron to form stable paramagnetic radical anions. researchgate.netchinesechemsoc.org The stability of these radical intermediates is a hallmark of tetrazine chemistry, enabling their participation in a variety of electron transfer processes. researchgate.net
The redox properties of 1,2,4,5-tetrazines can be systematically tuned by altering the substituents at the 3- and 6-positions of the ring. The introduction of electron-donating or electron-withdrawing groups significantly impacts the electron density of the tetrazine core, thereby modifying its reduction potential. Research has demonstrated a strong correlation between the half-wave redox potentials (E₁/₂) of substituted 3,6-diphenyl-1,2,4,5-tetrazine (B188303) derivatives and the Hammett constant of the substituents. nih.govelsevierpure.com Electron-withdrawing groups make the tetrazine ring more electron-deficient, leading to a higher (less negative) reduction potential, while electron-donating groups have the opposite effect. nih.govelsevierpure.com
This tunability is crucial for designing tetrazine-based materials for specific applications, such as organic electrode materials in lithium-ion batteries. nih.govelsevierpure.com In such systems, the discharge voltages of the tetrazine electrodes can be precisely controlled by the nature of the substituent. nih.gov Furthermore, studies have revealed that 1,2,4,5-tetrazine molecules exhibit fast heterogeneous electron transfer rates and high Li-ion diffusivity, properties that are highly desirable for high-performance electrode materials. nih.govelsevierpure.comresearchgate.net
The combination of 1,2,4,5-tetrazines with electron-donating moieties, such as tetrathiafulvalene (B1198394) (TTF), creates versatile donor-acceptor systems. unige.ch In these systems, the tetrazine unit acts as the acceptor, and its reversible one-electron reduction can be readily observed through techniques like cyclic voltammetry. unige.ch The energy of the intramolecular charge transfer (ICT) band in these systems is directly related to the difference between the first oxidation potential of the donor and the first reduction potential of the tetrazine acceptor. unige.ch
Table 1: Redox Potentials of Substituted 3,6-diphenyl-1,2,4,5-tetrazine Derivatives
Data sourced from theoretical calculations and cyclic voltammetry measurements. nih.govelsevierpure.com
Catalytic Transformations Involving 1,2,4,5-Tetrazines
1,2,4,5-Tetrazines are not only substrates in various reactions but are also integral to several catalytic transformations, both in their synthesis and subsequent reactions. The development of catalytic methods has significantly improved the accessibility and utility of this important class of heterocycles.
A significant advancement in tetrazine synthesis is the use of Lewis acid transition metal catalysts. nih.gov Salts such as nickel(II) triflate and zinc(II) triflate have been shown to effectively catalyze the formation of both symmetric and asymmetric 3,6-disubstituted 1,2,4,5-tetrazines directly from a wide range of unactivated aliphatic nitriles and hydrazine (B178648). nih.gov This method represents the first use of homogenous catalysis for this purpose and overcomes a major synthetic hurdle, as the direct reaction from unactivated nitriles is otherwise not viable. nih.gov The metal ions are thought to promote the reaction by activating the nitrile towards nucleophilic addition. nih.gov
Organocatalysis has also emerged as a powerful tool for the synthesis of 1,2,4,5-tetrazines. Thiol-containing compounds, including N-acetylcysteine and various peptides, can catalyze the de novo formation of unsymmetrical tetrazines from nitriles and hydrazine hydrate (B1144303). researchgate.net The proposed mechanism involves the formation of an amidrazone intermediate, with the sulfur-containing catalyst being regenerated in the catalytic cycle. researchgate.net This methodology allows for the scalable, gram-scale synthesis of tetrazines bearing a range of functional groups under mild conditions. researchgate.net
Beyond their synthesis, 1,2,4,5-tetrazines participate in catalytic transformations. An interesting example is the transformation of cyanomethyltetrazines into pyrrolo[1,2-b] researchgate.netchinesechemsoc.orgnih.govnih.govtetrazines, a reaction catalyzed by metal cations. researchgate.net For instance, the presence of gadolinium chloride (GdCl₃) was found to promote the reaction of a cyanomethyltetrazine with acetylacetone (B45752) to yield a functionalized pyrrolo[1,2-b] researchgate.netchinesechemsoc.orgnih.govnih.govtetrazine derivative. researchgate.net This suggests that coordination to the metal ion activates the substrate for subsequent intramolecular cyclization.
The reactivity of 1,2,4,5-tetrazines in cycloaddition reactions can also be controlled and directed by catalytic means. In a remarkable example of altering reaction pathways, the solvent hexafluoroisopropanol (HFIP) has been shown to act as a hydrogen-bonding catalyst. nih.govacs.orgdicp.ac.cn While 1,2,4,5-tetrazines typically undergo inverse-electron-demand Diels-Alder reactions across their C3 and C6 positions, the use of HFIP promotes an unprecedented formal [4+2] cycloaddition across the N1 and N4 atoms with enamines. nih.govacs.orgdicp.ac.cn This change in regioselectivity is attributed to the strong hydrogen-bonding capability of HFIP, which activates the tetrazine in a unique manner not observed with other protic solvents like methanol. nih.govdicp.ac.cn This represents a rare case where a catalyst does not just accelerate a reaction but completely alters its mode of cycloaddition. dicp.ac.cn
Table 2: Overview of Catalytic Methods in 1,2,4,5-Tetrazine Chemistry
Theoretical and Computational Studies of 1,2,4,5 Tetrazine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and predicting the reactivity of 1,2,4,5-tetrazine (B1199680) and its derivatives. d-nb.inforesearchgate.net These calculations provide a fundamental understanding of how substituents influence the properties of the tetrazine ring, guiding the design of new molecules with tailored characteristics.
Analysis of Frontier Molecular Orbitals (FMOs)
According to Frontier Molecular Orbital (FMO) theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity. sciencepublishinggroup.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. sciencepublishinggroup.com
In the context of 1,2,4,5-tetrazine, which acts as an electron-acceptor in cycloaddition reactions, the stability of the transition state is governed by the interaction of its LUMO with the HOMO of an electron-donating partner, such as a cycloolefine. researchgate.net The introduction of electron-withdrawing groups (EWGs) to the tetrazine ring is known to increase its reactivity in inverse electron-demand Diels-Alder reactions. nih.govresearchgate.net This is because EWGs lower the energy of the LUMO, facilitating orbital interaction with a dienophile. researchgate.netscispace.com
Systematic DFT studies have shown that varying the type and position of functional groups significantly impacts the LUMO energies of 1,2,4,5-tetrazine-based molecules. acs.org For instance, functionalization with strong EWGs is crucial for achieving lower LUMO energies. acs.org This principle is fundamental in designing highly reactive tetrazines for applications like bioorthogonal chemistry.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,2,4,5-Tetrazine | - | - | - |
| Substituted Tetrazines | Varies with substituent | Varies with substituent | Varies with substituent |
Note: Specific HOMO/LUMO energy values are highly dependent on the computational method and basis set used. The table illustrates the concept rather than providing absolute values.
Prediction of Reaction Pathways and Transition States
DFT calculations are instrumental in elucidating the mechanisms of reactions involving 1,2,4,5-tetrazines, particularly cycloaddition reactions. researchgate.net These computations allow for the mapping of reaction pathways and the characterization of transition state structures. researchgate.netnih.gov
For the [4+2] cycloaddition reaction between 1,2,4,5-tetrazine and cycloolefines, DFT studies have shown that the reactions are concerted. researchgate.net The activation free-energy barrier is dependent on the size of the cycloolefine's ring, with larger rings leading to more difficult reactions due to higher deformation energy in forming the transition state. researchgate.net
In the context of bioorthogonal chemistry, DFT calculations have been used to study the reaction of tetrazines with strained alkenes like trans-cyclooctenes. nih.gov These studies reveal that the initial rate-limiting step is the [4+2] cycloaddition, followed by a retro-[4+2] cycloaddition with the loss of dinitrogen. nih.gov The calculations can also explain the high regioselectivity observed in these reactions, which is attributed to a greater degree of charge stabilization in the transition state leading to the major product. nih.gov
Furthermore, computational studies have explored the surprising solvent effect in the reaction of 1,2,4,5-tetrazines with enamines. nih.gov In hexafluoroisopropanol (HFIP), the reaction yields 1,2,4-triazine (B1199460) products through a formal Diels-Alder addition across the N-N axis, a departure from the typical C-C axis cycloaddition. nih.gov DFT calculations revealed a novel reaction pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, with the HFIP solvent playing a crucial role in the selectivity. nih.gov
Electrostatic Potential (ESP) Mapping and Chemical Reactivity
Electrostatic potential (ESP) mapping is a valuable tool for understanding intermolecular interactions, charge distributions, and predicting the sites of chemical reactivity on a molecular surface. d-nb.inforesearchgate.net The ESP map visually represents the electrostatic potential, with different colors indicating regions of positive and negative potential.
For 1,2,4,5-tetrazine derivatives, ESP maps help to identify the most probable sites for electrophilic and nucleophilic attack. d-nb.inforesearchgate.net In the design of energetic materials, ESP analysis is crucial. d-nb.info For instance, in N,N′-(1,2,4,5-tetrazine-3,6-diyl)dinitramide, ESP maps reveal a clear charge separation, with positive regions around metal atoms (in its salts) and negative regions on the anion. rsc.org This charge distribution is fundamental to understanding the interactions within the crystal lattice.
The ESP of coordinated tetrazine ligands, for example in ruthenium arene complexes, shows that the negative charge is often localized on specific atoms, which helps in understanding the electronic distribution and reactivity of the complex. nih.gov This information is vital for the rational design of new catalysts and functional materials.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the electronic properties of individual molecules, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions in a larger system. MD simulations can be used for conformational analysis and to understand the nature and strength of intermolecular interactions.
For instance, MD simulations of 3,6-bis(4-butylphenyl) acs.orgsuperfri.orgresearchgate.netnih.govtetrazine have been used to study its molecular ordering at phase transitions. pleiades.online By calculating the energy of intermolecular interactions for different dimer configurations (stacking, in-plane, and terminal), the probability of each configuration can be determined. pleiades.online These simulations revealed that the sliding of molecules relative to each other is energetically favorable within a narrow range of distances, which is crucial for maintaining the orientational order in the mesophase. pleiades.online
In the context of energetic materials, understanding intermolecular interactions is critical as they significantly influence properties like density and detonation performance. scispace.com Studies on dimers of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) have identified stable dimer structures and quantified their interaction energies. energetic-materials.org.cn Natural bond orbital (NBO) analysis revealed that strong hydrogen bonds are the dominant contributors to these interactions. energetic-materials.org.cn Thermodynamic analysis based on these simulations indicated that the dimerization process can occur spontaneously at certain temperatures. energetic-materials.org.cn
Similarly, for 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112), DFT and statistical thermodynamics have been used to study the intermolecular interactions and thermodynamic properties of its dimers. scispace.comresearchgate.net These studies have shown that strong hydrogen bonds are the primary forces holding the dimers together. scispace.comresearchgate.net
Quantum Chemical Predictions of Thermochemical Properties
Quantum chemical methods are extensively used to predict the thermochemical properties of 1,2,4,5-tetrazine and its derivatives, which is particularly important for the design of high-energy density materials (HEDMs).
Heats of Formation (HOFs) for 1,2,4,5-Tetrazine Derivatives
The heat of formation (HOF) is a critical parameter for energetic materials, as a higher positive HOF generally corresponds to higher energy content. Various quantum chemical methods, including DFT, Hartree-Fock (HF), and Møller-Plesset (MP2) theory, have been employed to calculate the HOFs of a wide range of 1,2,4,5-tetrazine derivatives. acs.orgnih.gov
These studies have systematically investigated the effect of different substituents on the HOF. For example, it has been shown that introducing -CN or -N3 groups significantly increases the HOF values of 1,2,4,5-tetrazine derivatives. acs.orgnih.gov Conversely, other groups can have a detrimental effect on thermal stability. acs.orgnih.gov By analyzing bond dissociation energies, it's possible to predict which substitutions will enhance the thermal stability of the tetrazine ring. acs.orgnih.gov
For more complex systems, such as fused tricyclic tetrazine derivatives, high-performance quantum-chemical calculations are used to determine their gas-phase enthalpies of formation. superfri.orgresearchgate.netresearchgate.net These calculations are computationally intensive but provide valuable data for screening potential new energetic materials. researchgate.net
| Derivative of 1,2,4,5-Tetrazine | Substituent | Calculated HOF (kJ/mol) |
| Derivative 1 | -CN | Varies with method |
| Derivative 2 | -N3 | Varies with method |
| Derivative 3 | -NO2 | Varies with method |
| Derivative 4 | -NH2 | Varies with method |
Note: The presented HOF values are illustrative and depend on the specific derivative and the computational methodology.
Bond Dissociation Energies and Thermal Stability Predictions
Theoretical and computational studies have been instrumental in predicting the thermal stability of 1,2,4,5-tetrazine and its derivatives by calculating bond dissociation energies (BDEs). The BDE of the weakest bond in a molecule is a critical indicator of its thermal stability, with higher BDE values suggesting greater stability.
Research employing density functional theory (DFT) has systematically investigated the effects of various substituents on the BDE of the 1,2,4,5-tetrazine ring. An analysis of the weakest bonds, typically the C-N or N-N bonds within the tetrazine ring or the bond connecting a substituent to the ring, reveals clear trends. For instance, substitutions with groups like -N3, -NH2, -CN, -OH, or -Cl have been shown to be favorable for enhancing the thermal stability of 1,2,4,5-tetrazine. acs.orgnih.gov In contrast, substituents such as -NHNH2, -NHNO2, -NO2, -NF2, or -COOH tend to decrease the thermal stability. acs.orgnih.gov
Natural bond orbital (NBO) analysis has further elucidated the stability of these compounds. Studies have indicated that many 1,2,4,5-tetrazine derivatives possess higher BDEs compared to conventional energetic materials like RDX and HMX, suggesting enhanced thermal stability. cdnsciencepub.com For example, the substitution of a -NH2NH group in 3,6-diamino-1,2,4,5-tetrazine (DAT) with a 3,5-dimethylpyrazole (B48361) group increases the BDE, thereby improving thermal stability. cdnsciencepub.com
The following table summarizes the calculated bond dissociation energies for the weakest bonds in various 1,2,4,5-tetrazine derivatives, providing a comparative view of their predicted thermal stabilities.
| Derivative of 1,2,4,5-Tetrazine | Substituent (R) | Weakest Bond | Bond Dissociation Energy (kJ/mol) | Predicted Thermal Stability Enhancement |
| 3-substituted-1,2,4,5-tetrazine | -N3 | C-N3 | Favorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -NH2 | C-NH2 | Favorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -CN | C-CN | Favorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -OH | C-OH | Favorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -Cl | C-Cl | Favorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -NHNH2 | C-NHNH2 | Unfavorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -NHNO2 | N-NO2 | Unfavorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -NO2 | C-NO2 | Unfavorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -NF2 | C-NF2 | Unfavorable | acs.org |
| 3-substituted-1,2,4,5-tetrazine | -COOH | C-COOH | Unfavorable | acs.org |
| 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | 3,5-dimethylpyrazole | C-N (pyrazole) | 389.7 | Favorable |
Computational Screening for Optimized Reactivity Profiles
Computational screening has emerged as a powerful and efficient tool for predicting and optimizing the reactivity of 1,2,4,5-tetrazine derivatives, particularly in the context of bioorthogonal chemistry. chemrxiv.orgresearchgate.netchemrxiv.org These in silico methods allow for the rapid assessment of large libraries of compounds, identifying candidates with desired reactivity profiles without the need for time-consuming and costly experimental synthesis and testing. chemrxiv.orgnih.gov
One of the most significant applications of computational screening for 1,2,4,5-tetrazines is in predicting their reactivity in inverse electron demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. nih.gov The reaction rates of tetrazines with strained dienophiles, such as trans-cyclooctenes (TCOs), are a critical property for applications like in vivo imaging and targeted drug delivery. chemrxiv.orgnih.gov
Computational models, often based on DFT, are used to calculate the activation energy barriers of the Diels-Alder cycloaddition, which is the rate-determining step. nih.gov By systematically modifying the substituents on the 1,2,4,5-tetrazine core and calculating the corresponding reaction barriers, researchers can build large datasets. chemrxiv.orgchemrxiv.org These datasets are then used to identify structure-reactivity relationships and to train machine learning models for even faster predictions. chemrxiv.orgresearchgate.net
For example, a large-scale computational screening of 1,288 different 1,2,4,5-tetrazine derivatives in their reaction with trans-cyclooctene (B1233481) was performed to compute their reaction barriers. chemrxiv.orgchemrxiv.org This high-throughput approach can effectively guide synthetic efforts towards the most promising candidates. Studies have shown that electron-withdrawing groups on the tetrazine ring generally lower the LUMO+1 energy, leading to stronger interactions with the HOMO of the dienophile and thus faster reaction rates. acs.org
The following table provides an illustrative example of how computational screening can be used to predict the reactivity of different substituted 1,2,4,5-tetrazines in the IEDDA reaction with a model dienophile.
| 1,2,4,5-Tetrazine Derivative | Substituent at C3 | Substituent at C6 | Calculated Activation Energy (kcal/mol) | Predicted Reactivity |
| 3,6-diphenyl-1,2,4,5-tetrazine (B188303) | Phenyl | Phenyl | 10.5 | Moderate |
| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | 2-Pyridyl | 2-Pyridyl | 9.8 | High |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Methyl | Phenyl | 11.2 | Moderate |
| 3,6-di-tert-butyl-1,2,4,5-tetrazine | tert-Butyl | tert-Butyl | 12.1 | Low |
| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | Trifluoromethyl | Trifluoromethyl | 8.5 | Very High |
Note: The values in this table are representative and intended for illustrative purposes. Actual calculated values may vary depending on the computational method and level of theory employed.
Advanced Structural and Supramolecular Chemistry of 1,2,4,5 Tetrazine;dodecahydrate
Crystallographic Investigations of 1,2,4,5-Tetrazine (B1199680) Architectures
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of molecules in the solid state, providing insights into intermolecular interactions and packing efficiencies. For 1,2,4,5-tetrazine and its derivatives, these investigations reveal how the planar, electron-deficient aromatic ring directs the formation of ordered crystalline lattices.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystal. This technique has been instrumental in characterizing the planar structure of the 1,2,4,5-tetrazine ring itself, with reported carbon-nitrogen bond lengths of approximately 1.334 Å and nitrogen-nitrogen bond lengths of about 1.321 Å.
When applied to derivatives or potential solvates of 1,2,4,5-tetrazine, SCXRD would provide critical data, including unit cell dimensions, space group symmetry, and the specific coordinates of each atom. This information is the foundation for analyzing the entire crystal structure, including conformational details and the nature of intermolecular forces. For a hypothetical dodecahydrate, SCXRD would be essential to locate the positions of all twelve water molecules relative to the tetrazine molecule and to each other, thereby elucidating the complex hydrogen-bonding network.
Illustrative Crystallographic Data for a Hydrated N-Heterocycle
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 985.2 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
Polymorphism and Solvatomorphism in 1,2,4,5-Tetrazine Compounds
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while solvatomorphism describes the inclusion of solvent molecules (in this case, water, leading to hydrates) into the crystal lattice. Both phenomena are of significant interest in the study of N-heterocyclic compounds.
Polymorphism: Different polymorphs of a compound can exhibit varied physical properties. For tetrazine derivatives, polymorphism can arise from different packing arrangements of the planar rings, influenced by subtle intermolecular interactions. These variations can affect properties such as density and stability.
Solvatomorphism (Hydratomorphism): The formation of hydrates is a common phenomenon for N-heterocyclic compounds that possess nitrogen atoms capable of acting as hydrogen bond acceptors. The inclusion of water molecules can drastically alter the crystal structure compared to the anhydrous form. The specific stoichiometry of the hydrate (B1144303) (e.g., monohydrate, dihydrate, or a higher hydrate like the hypothetical dodecahydrate) depends on the crystallization conditions and the hydrogen-bonding capabilities of the parent molecule.
Hydration Phenomena and the Role of Dodecahydrate Formation
The interaction of 1,2,4,5-tetrazine with water is governed by the electron-deficient nature of the tetrazine ring and the hydrogen-bonding capabilities of its nitrogen atoms. The formation of a highly hydrated species such as a dodecahydrate would imply an extensive and intricate network of interactions.
Crystalline Hydrate Formation Propensity in N-Heterocyclic Systems
N-heterocyclic systems, particularly those with multiple nitrogen atoms like 1,2,4,5-tetrazine, often exhibit a propensity to form crystalline hydrates. The lone pairs of electrons on the nitrogen atoms act as effective hydrogen bond acceptors for the hydrogen atoms of water molecules. Studies on various N-heterocyclic aromatic compounds have shown that a significant percentage form hydrates, with the specific likelihood influenced by the number and position of nitrogen atoms and the absence of strong hydrogen-bond donors on the molecule itself.
Hydrogen Bonding Networks Involving Water Molecules
Illustrative Hydrogen Bond Parameters in a Hydrated Heterocycle
| Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| O-H···N (Water-Tetrazine) | 2.8 - 3.2 | 150 - 175 |
Note: These values represent typical ranges for such hydrogen bonds and are for illustrative purposes.
Influence of Hydration on Crystal Packing Motifs
The incorporation of water molecules into the crystal lattice of an N-heterocyclic compound has a profound impact on its crystal packing. While anhydrous forms might pack in herringbone or slipped-stack arrangements driven by π-π interactions, the presence of an extensive hydrogen-bonding network in a hydrate often becomes the dominant structure-directing force.
Coordination Chemistry of 1,2,4,5 Tetrazine As a Ligand
Design Principles for 1,2,4,5-Tetrazine-Based Ligands
The design of ligands based on the 1,2,4,5-tetrazine (B1199680) (also known as s-tetrazine) core is a crucial aspect of tailoring the properties of the resulting metal complexes. researchgate.net The functionalization of the tetrazine ring, typically at the 3 and 6 positions, allows for the creation of a wide variety of ligands with specific coordination capabilities. rsc.org
The architecture of 1,2,4,5-tetrazine-based ligands can be broadly categorized into two main families: ditopic symmetric and monotopic non-symmetric. rsc.org
Symmetric Ligands : In these ligands, identical coordinating groups are attached to the 3 and 6 positions of the tetrazine ring. Examples of such coordinating groups include pyridyl, pyrimidyl, and pyrazinyl moieties. rsc.org Symmetric ligands are often employed in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The predictable geometry of these ligands allows for the formation of extended, well-ordered structures. rsc.org
Non-Symmetric Ligands : These ligands possess different functional groups at the 3 and 6 positions. mdpi.com This asymmetry provides more control over the coordination environment, in principle allowing for the preparation of mononuclear complexes in a more controlled fashion. rsc.orgresearchgate.net Examples include ligands like dipicolylamine-TTZ and monopicolylamine-TTZ. rsc.org The introduction of asymmetry can be particularly useful for creating complexes with specific catalytic or electronic properties. mdpi.com
| Ligand Architecture | Description | Common Applications | Examples |
|---|---|---|---|
| Symmetric | Identical coordinating groups at the 3 and 6 positions of the tetrazine ring. | Metal-Organic Frameworks (MOFs), magnetic compounds. rsc.org | 3,6-bis(2-pyridyl)-tetrazine, 3,6-bis(2-pyrimidyl)-tetrazine. rsc.org |
| Non-Symmetric | Different functional groups at the 3 and 6 positions of the tetrazine ring. | Controlled synthesis of mononuclear complexes. rsc.org | dipicolylamine-TTZ, monopicolylamine-TTZ. rsc.org |
The functionalization of the 1,2,4,5-tetrazine ring at its 3 and 6 positions is a key strategy for introducing specific coordination sites. rsc.org This allows for the targeted synthesis of metal complexes with desired geometries and properties. The introduction of N-donor heterocyclic groups, such as pyridyl or pyrazinyl rings, provides well-defined coordination vectors for binding to metal centers. rsc.org
Furthermore, the electron-accepting nature of the tetrazine ring can influence the properties of the attached functional groups. For instance, in the monopicolylamine-TTZ-Cl ligand, the deprotonation of the amine is facilitated by the electron-withdrawing character of the tetrazine, resulting in a negatively charged ligand. rsc.org This demonstrates how the tetrazine core can be an active participant in the electronic structure of the ligand, not just a passive scaffold.
Formation and Characterization of Metal Complexes with 1,2,4,5-Tetrazines
The formation of metal complexes with 1,2,4,5-tetrazine-based ligands has been extensively studied, revealing a rich and varied coordination chemistry. researchgate.net These complexes are often characterized by a combination of spectroscopic and crystallographic techniques to elucidate their structure and electronic properties.
1,2,4,5-tetrazine and its derivatives are capable of bridging metal centers in a multitude of ways. researchgate.net An exceptional example of this is the unprecedented μ4-coordination mode observed in framework coordination polymers with silver(I) and copper(I) ions. rsc.org In these structures, all four nitrogen atoms of the tetrazine ring act as lone pair donors, effectively bridging four different metal centers. rsc.org This high degree of connectivity is a testament to the versatility of the tetrazine ring as a ligand.
In other instances, the coordination may involve only two of the nitrogen atoms, or the coordinating groups attached to the 3 and 6 positions may be the primary sites of metal binding. The specific coordination mode adopted depends on a variety of factors, including the nature of the metal ion, the substituents on the tetrazine ring, and the reaction conditions.
| Coordination Mode | Description | Example Metal Ions | Reference Compound |
|---|---|---|---|
| μ4-coordination | All four nitrogen atoms of the tetrazine ring are coordinated to metal centers. rsc.org | Ag(I), Cu(I). rsc.org | [Ag(ttz)(NO3)], [Cu4Cl4(Me2ttz)]. rsc.org |
| Bridging Bidentate | Two nitrogen atoms of the tetrazine ring bridge two metal centers. | Various transition metals. | - |
| Chelating via Substituents | Coordinating groups at the 3 and 6 positions bind to a single metal center. | Various transition metals. | Complexes of 3,6-bis(2-pyridyl)-tetrazine. rsc.org |
A defining characteristic of the coordination chemistry of 1,2,4,5-tetrazines is the prevalence of electron and charge transfer phenomena. researchgate.net The tetrazine ring is electron-deficient due to the presence of four electronegative nitrogen atoms, which results in a very low-lying π* lowest unoccupied molecular orbital (LUMO). researchgate.net This low-lying LUMO facilitates the one-electron reduction of the tetrazine ring to form a stable radical anion. researchgate.netresearchgate.net
This redox activity is often observed in metal complexes, where electron transfer can occur between the metal center and the tetrazine ligand. researchgate.net The formation of these radical or mixed-valent intermediates can lead to interesting magnetic and electronic properties in the resulting complexes. researchgate.net In some cases, metal-induced reductive ring opening of the tetrazine has been observed, leading to new, non-innocent bridging ligand systems. acs.orgnih.gov
The interaction between a metal ion and a 1,2,4,5-tetrazine-based ligand gives rise to distinct spectroscopic signatures that are invaluable for characterization.
Electronic Spectroscopy (UV-Vis) : The coordination of a metal to a tetrazine ligand can lead to the appearance of intense, low-energy charge transfer absorptions. researchgate.net These transitions, often occurring in the visible region of the spectrum, are a hallmark of the strong electronic coupling between the metal and the electron-accepting tetrazine ring. researchgate.net For example, the UV-vis spectra of certain tetrazine derivatives show distinct absorption peaks corresponding to intramolecular charge transfer. researchgate.net
Vibrational Spectroscopy (IR and Raman) : Changes in the vibrational modes of the tetrazine ring upon coordination can be observed using IR and Raman spectroscopy. Shifts in the stretching frequencies of the C-N and N-N bonds within the ring can provide evidence of metal-ligand bond formation and the extent of electronic perturbation of the ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes of 1,2,4,5-tetrazines in solution. nih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide detailed information about the coordination environment and the electronic effects of the metal center.
The combination of these spectroscopic techniques, along with X-ray crystallography, provides a comprehensive picture of the structure and bonding in metal complexes of 1,2,4,5-tetrazine-based ligands.
1,2,4,5-Tetrazines as Bridging Ligands in Coordination Polymers and Frameworks
The unique electronic and structural characteristics of 1,2,4,5-tetrazine and its derivatives make them exceptional candidates for constructing coordination polymers and frameworks. Their ability to act as bridging ligands, connecting multiple metal centers, has led to the formation of a diverse range of one-, two-, and three-dimensional structures. The nitrogen-rich nature of the tetrazine ring allows for various coordination modes, with the most notable being the ability to bridge metal ions.
A significant advancement in this area is the use of 1,2,4,5-tetrazine (ttz) and 3,6-dimethyl-1,2,4,5-tetrazine (Me2ttz) as µ4-bridging ligands, where all four nitrogen atoms of the tetrazine ring coordinate to metal ions. This unprecedented coordination mode has been observed in a series of framework coordination polymers with silver(I) and copper(I) ions. rsc.org For instance, in the compounds Ag(ttz) and Ag(ttz), the µ4-tetrazine ligands and AgN4 silver ions create a robust 3D framework. rsc.org The coordination of all four nitrogen atoms to metal centers enhances the electron-deficient character of the tetrazine ring, which can influence the properties of the resulting framework. rsc.org
In addition to the parent 1,2,4,5-tetrazine, substituted derivatives have been extensively used to create coordination polymers with specific topologies and properties. For example, 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) is a well-known ligand that effectively mediates metal-metal interactions in heterodinuclear complexes. acs.org Ligands such as 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine have been shown to form one-dimensional polymeric chains with silver(I). nih.gov The design of the tetrazine ligand, including the nature and position of substituent groups, plays a crucial role in directing the dimensionality and structure of the resulting coordination polymer. rsc.org
The magnetic properties of coordination polymers containing 1,2,4,5-tetrazine bridges are of particular interest. The reduction of the tetrazine bridge to a radical anion can significantly enhance the magnetic coupling between the metal centers it connects. rsc.org This feature opens up possibilities for designing novel magnetic materials with tunable properties.
| Compound | Metal Ion | Tetrazine Ligand | Coordination Mode | Dimensionality | Key Structural Feature |
|---|---|---|---|---|---|
| Ag(ttz) | Ag(I) | 1,2,4,5-tetrazine (ttz) | μ4 | 3D | Ag–N bond lengths of 2.42–2.53 Å. rsc.org |
| Ag(ttz) | Ag(I) | 1,2,4,5-tetrazine (ttz) | μ4 | 3D | Features a {42;84} topology. rsc.org |
| [Ag2(Me2ttz)(NO3)2] | Ag(I) | 3,6-dimethyl-1,2,4,5-tetrazine (Me2ttz) | μ4 | - | Based on disilver–tetrazine ribbons. rsc.org |
| [Cu4Cl4(Me2ttz)] | Cu(I) | 3,6-dimethyl-1,2,4,5-tetrazine (Me2ttz) | μ4 | - | μ4-ligands connect inorganic layers of copper–chloride squares. rsc.org |
| {[Ag(3)][PF6]}∞ | Ag(I) | 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine | - | 1D | Formation of polymeric chains. nih.gov |
Redox Behavior and Paramagnetic Intermediates of 1,2,4,5-Tetrazine Complexes
The coordination chemistry of 1,2,4,5-tetrazines is intrinsically linked to their rich redox behavior. The tetrazine ring possesses a very low-lying π* orbital, which makes it an excellent electron acceptor. researchgate.net This property leads to the formation of stable paramagnetic radical anions and mixed-valent intermediates upon reduction, which can be readily studied through techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net
The electrochemical properties of 1,2,4,5-tetrazine derivatives can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents. For instance, a study on 3,6-diphenyl-1,2,4,5-tetrazine (B188303) (DPT) derivatives showed a strong correlation between the redox potentials (E1/2) and the Hammett constants of the substituents on the peripheral benzene (B151609) rings. nih.gov This tunability is crucial for the rational design of functional materials with specific electronic properties.
A fascinating aspect of the redox chemistry of tetrazine complexes is the metal-induced reductive ring opening of the tetrazine ligand. For example, the reaction of 3,6-diaryl-1,2,4,5-tetrazines with a ruthenium(II) precursor leads to the formation of diruthenium(III) complexes bridged by a new 1,2-diiminohydrazido(2-) ligand. nih.gov These diruthenium complexes exhibit a series of well-separated, reversible one-electron reduction and oxidation processes. Spectroelectrochemical and EPR studies have been instrumental in identifying the various accessible redox states, including paramagnetic intermediates. nih.gov The EPR data for the one-electron reduced species, [(acac)2Ru(II)(dih-R•-)Ru(II)(acac)2]-, indicate that the unpaired electron is centered on the ligand, highlighting the non-innocent behavior of the modified tetrazine bridge. nih.gov
The stability of the paramagnetic radical intermediates of tetrazine complexes is a key feature of their coordination chemistry. researchgate.net The delocalization of the unpaired electron over the π-system of the tetrazine ring contributes to this stability. The resulting radical complexes often exhibit well-resolved EPR hyperfine structures, providing detailed information about the electronic distribution within the molecule. researchgate.net
| Compound | Redox Process | Potential (V vs. reference) | Technique |
|---|---|---|---|
| 3,6-bis(p-methoxyphenyl)-1,2,4,5-tetrazine | Reduction (E1/2) | -1.34 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |
| 3,6-bis(p-tert-butylphenyl)-1,2,4,5-tetrazine | Reduction (E1/2) | -1.32 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |
| 3,6-diphenyl-1,2,4,5-tetrazine | Reduction (E1/2) | -1.28 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |
| 3,6-bis(p-fluorophenyl)-1,2,4,5-tetrazine | Reduction (E1/2) | -1.25 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |
| 3,6-bis(p-trifluoromethylphenyl)-1,2,4,5-tetrazine | Reduction (E1/2) | -1.14 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |
| 3,6-diphenyl-1,2,4,5-tetrazine | Reduction (E1/2) | -0.85 vs. SCE | Cyclic Voltammetry. nih.gov |
| 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine | Reduction 1 (E1/2) | -0.83 vs. SCE | Cyclic Voltammetry. nih.gov |
| 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine | Reduction 2 (E1/2) | -0.93 vs. SCE | Cyclic Voltammetry. nih.gov |
Derivatization and Functionalization Strategies for 1,2,4,5 Tetrazine
Introduction of Substituents at Specific Positions (e.g., 3,6-disubstitution)
The functionalization of the 1,2,4,5-tetrazine (B1199680) ring is most commonly achieved through the introduction of substituents at the 3 and 6 positions. This disubstitution is a powerful tool for modulating the electronic and steric properties of the tetrazine core. A variety of synthetic methods have been developed to afford both symmetrical and asymmetrical 3,6-disubstituted tetrazines.
One prevalent method for synthesizing symmetrical 3,6-disubstituted-1,2-dihydro-1,2,4,5-tetrazines involves the reaction of aromatic nitriles with hydrazine (B178648) hydrate (B1144303) in the presence of a Zn/CaCO₃ catalyst, a process that is rapid and high-yielding. researchgate.net For the synthesis of the aromatic tetrazine ring, a common route involves the reaction of pairs of carbonitriles, imidate esters, or amidines with hydrazine, followed by oxidation of the resulting dihydrotetrazine intermediate. nih.govacs.org Oxidizing agents such as sodium nitrite (B80452) (NaNO₂) in an acidic medium are typically employed for this final step. nih.govacs.org
The synthesis of unsymmetrical tetrazines can be achieved through a multi-step process starting from hydrazides, which are converted to N,N'-diacylhydrazines and then to imidoyl chlorides. mdpi.com These intermediates undergo cyclization with hydrazine to yield the final 3,6-disubstituted 1,2,4,5-tetrazines with satisfactory yields for both alkyl and aromatic substituents. mdpi.com Another optimized procedure for preparing asymmetrical tetrazines utilizes the condensation of 1,2-dichloromethylene hydrazines with hydrazine monohydrate under microwave conditions, followed by oxidation. nih.gov This method offers moderate yields, reduced reaction times, and simpler purification. nih.gov
Furthermore, guanidine (B92328) hydrochloride serves as a valuable precursor for functionalization. mdpi.comresearchgate.net Its reaction with hydrazine can produce intermediates like 1,2,3-triaminoguanidine (B12136214) hydrochloride, which are amenable to further modification through nucleophilic substitution and coupling reactions, enabling the introduction of various functional groups. mdpi.comresearchgate.net
Table 1: Selected Synthetic Routes for 3,6-Disubstituted 1,2,4,5-Tetrazines
| Starting Materials | Key Reagents | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| Aromatic Nitriles | Hydrazine Hydrate, Zn/CaCO₃ | 3,6-Disubstituted-1,2-dihydro-1,2,4,5-tetrazines | Excellent | researchgate.net |
| Carbonitrile/Imidate Ester/Amidine Pairs | Hydrazine, NaNO₂, HCl | Symmetrical 3,6-Disubstituted 1,2,4,5-tetrazines | 2-22% | acs.org |
| Hydrazides | Phosphorus Pentachloride, Hydrazine | Unsymmetrical 3,6-Disubstituted 1,2,4,5-tetrazines | 45-61% | mdpi.com |
Synthesis of Conjugatable 1,2,4,5-Tetrazine Derivatives
The application of 1,2,4,5-tetrazines in bioorthogonal chemistry has driven the development of derivatives that can be conjugated to biomolecules or other probes. nih.govnih.govacs.org These "conjugatable" tetrazines are designed with functional handles that allow for covalent attachment without interfering with the tetrazine's reactivity in cycloaddition reactions. nih.govacs.org
A common strategy involves synthesizing tetrazines with a combination of substituent groups that tune reactivity and stability, alongside a conjugatable scaffold. acs.org Researchers have reported the synthesis of a series of twelve such tetrazines, which were screened to identify candidates suitable for biological studies. nih.govresearchgate.net The synthesis typically follows the established route of reacting a nitrile or related precursor with hydrazine and then oxidizing the dihydrotetrazine intermediate. acs.org The key is the use of starting materials that already contain the desired conjugatable handle, such as a carboxylic acid, which can later be activated for amide bond formation. acs.org
These functionalized compounds are crucial for applications like pre-targeted cancer cell labeling and imaging. nih.govnih.gov For instance, a highly stable and water-soluble derivative was successfully used in pre-targeted labeling studies on live human breast cancer cells, validating its utility as a bioorthogonal moiety. acs.org The design of these molecules often involves a careful balance; for example, tetrazine derivatives featuring carboxylic acid modifications have been widely used for various applications, including fluorescent cancer cell labeling and in vivo imaging. acs.org
Table 2: Examples of Conjugatable 1,2,4,5-Tetrazine Scaffolds
| Scaffold Type | Functional Handle | Intended Application | Reference |
|---|---|---|---|
| Carboxylic Acid Modified | Carboxyl (-COOH) | Fluorescent Labeling, PET Imaging | acs.org |
| Amine Reactive | N-Hydroxysuccinimide (NHS) Ester | Protein Conjugation | google.com |
| Thiol Reactive | Maleimide | Cysteine-specific Labeling | google.com |
Modification for Enhanced Stability and Reactivity
The reactivity of 1,2,4,5-tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions and their stability in biological media are critical properties that can be finely tuned through strategic substitution. researchgate.netnih.gov There is often a trade-off between these two characteristics: highly reactive tetrazines tend to be less stable. researchgate.net
The electronic nature of the substituents at the 3 and 6 positions has a profound effect. acs.org
Electron-withdrawing groups (e.g., pyridinyl, pyrimidinyl) increase the reactivity of the tetrazine toward dienophiles by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). nih.govresearchgate.net For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) reacts 37 times faster with bicyclononyne (BCN) than 3,6-diphenyl-1,2,4,5-tetrazine (B188303). nih.gov However, these electron-deficient tetrazines are more susceptible to degradation via nucleophilic attack, especially in complex biological environments like cell culture media or serum. researchgate.net
Electron-donating groups (e.g., alkyl groups like methyl) tend to decrease the reaction rate but significantly enhance the stability of the tetrazine ring. researchgate.netrsc.org This increased stability is crucial for applications requiring longer incubation times or in vivo studies. rsc.org
Researchers have synthesized and characterized series of tetrazines with various substituents to systematically study these effects. nih.govresearchgate.net This has led to a library of tetrazine derivatives with a wide range of stabilities and reactivities, allowing researchers to select the optimal compound for a specific bioorthogonal application. nih.govacs.org For instance, a tetrazine that reacts slowly but has excellent serum stability and water solubility was shown to be a practical tool for bioorthogonal labeling, demonstrating that extremely fast kinetics are not always necessary. acs.org
Table 3: Impact of Substituents on 1,2,4,5-Tetrazine Reactivity and Stability
| 3,6-Substituent | Electronic Nature | Reactivity (vs. BCN, M⁻¹s⁻¹) | Stability | Reference |
|---|---|---|---|---|
| Di(pyridin-2-yl) | Electron-withdrawing | 118 | Low | nih.gov |
| Diphenyl | Neutral/Weakly Donating | 3.6 | Moderate | nih.gov |
| Dimethyl | Electron-donating | Slower | High | rsc.org |
| Pyrimidinyl/Phenyl | Asymmetric (EWG/Neutral) | 26 | Moderate | nih.gov |
Novel Functional Groups and Their Impact on Tetrazine Properties
Beyond simple alkyl and aryl substituents, the introduction of more complex and novel functional groups onto the 1,2,4,5-tetrazine core has led to derivatives with unique and valuable properties. These modifications have expanded the applications of tetrazines into fields like materials science and energetic materials. researchgate.netmdpi.com
One area of development is the synthesis of conjugated s-tetrazine derivatives bearing other heterocyclic scaffolds, such as 4H-1,2,4-triazoles. mdpi.com These highly conjugated systems have been shown to exhibit interesting luminescent properties. mdpi.com The photophysical characteristics are highly dependent on the substituents on the appended triazole ring; for example, a derivative with a methoxyphenyl group showed strong fluorescence with a quantum yield approaching 1, while a derivative with a nitro group experienced almost complete fluorescence quenching. mdpi.com
Another direction involves the incorporation of functional groups to create high-energy density materials (HEDMs). rsc.orgnih.gov The electron-deficient tetrazine ring is a suitable scaffold for attaching explosophoric groups. rsc.org For example, the nitration of 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups has been explored. rsc.org The introduction of N-oxide moieties into the tetrazine ring is another strategy to enhance energetic properties. nih.gov These modifications aim to create thermally stable materials with high detonation performance and low sensitivity to stimuli. nih.govsciengine.com For instance, a derivative featuring N3,N6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine was found to be a promising thermally-insensitive energetic material. rsc.org
Table 4: Effects of Novel Functional Groups on 1,2,4,5-Tetrazine Properties
| Functional Group/Scaffold | Resulting Property | Potential Application | Reference |
|---|---|---|---|
| 4H-1,2,4-Triazole | Luminescence/Fluorescence | Optical Materials, Sensors | mdpi.com |
| Nitro Groups (on azole substituents) | Energetic, Fluorescence Quenching | High-Energy Materials | mdpi.comrsc.org |
| N-oxide | Energetic, Thermal Stability | High-Energy Materials | nih.gov |
Chemical Modifications Leading to New Heterocyclic Systems
1,2,4,5-tetrazines are not only functional molecules in their own right but also serve as versatile precursors for the synthesis of more complex, fused heterocyclic systems. researchgate.net These transformations often leverage the inherent reactivity of the tetrazine ring to construct novel scaffolds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.org
A significant strategy involves the synthesis of azolo-annulated tetrazines, which can be viewed as isosteres of purines. beilstein-journals.orgresearchgate.net For example, a series of novel nih.govresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-b] nih.govresearchgate.netCurrent time information in Bangalore, IN.acs.orgtetrazines has been synthesized. beilstein-journals.orgbeilstein-journals.org The synthetic route involves first preparing a 3,6-disubstituted 1,2,4,5-tetrazine bearing an amidine fragment, followed by an oxidative cyclization reaction to form the fused triazole ring. beilstein-journals.org
These new triazolotetrazine systems are themselves platforms for further modification. beilstein-journals.orgbeilstein-journals.org The heterocyclic systems can be readily modified, for instance at the C(3) position, through reactions with nucleophiles like aliphatic alcohols and amines. beilstein-journals.orgbeilstein-journals.org This allows for the introduction of a variety of structural fragments, enabling the tuning of their biological or physical properties. beilstein-journals.org Such modifications have been used to develop compounds with significant in vitro fungistatic activity against various dermatophyte fungi. beilstein-journals.org The development of synthetic methods for these novel fused systems is considered an attractive task for advancing heterocyclic and medicinal chemistry. beilstein-journals.org
Applications of 1,2,4,5 Tetrazine in Advanced Materials Science
High Energy Density Materials (HEDMs) Based on 1,2,4,5-Tetrazine (B1199680)
Nitrogen-rich heterocycles are a leading class of High Energy Density Materials (HEDMs), and 1,2,4,5-tetrazine is a prominent member of this family. mdpi.com Many energetic compounds derived from this scaffold exhibit a desirable combination of high density, thermal stability, and insensitivity to stimuli like friction and impact. mdpi.comsciengine.com The significant positive heat of formation associated with the tetrazine ring contributes to the energetic output of these materials. acs.org
The design of HEDMs based on 1,2,4,5-tetrazine centers on strategic structural modification to optimize energetic properties. acs.org Theoretical studies, particularly using density functional theory (DFT), are instrumental in screening potential candidate molecules before undertaking expensive and complex synthesis. acs.orgsciencepublishinggroup.com The primary goal is to create molecules with high density and a large positive heat of formation (HOF). acs.org
A key principle involves the introduction of specific functional groups (substituents) onto the tetrazine ring. d-nb.infoacs.org The strong electrophilic nature of the nitrogen atoms in the ring reduces electron density on the carbon atoms, making them susceptible to nucleophilic substitution, which is a common route to introduce these energetic moieties. d-nb.info The choice of substituent has a profound impact on the material's performance.
Key Molecular Design Strategies:
Increasing Heat of Formation: Introducing groups like cyano (–CN) or azido (B1232118) (–N₃) significantly increases the HOF values of 1,2,4,5-tetrazine derivatives. acs.orgnih.gov
Enhancing Detonation Performance: Groups such as nitro (–NO₂) or difluoroamino (–NF₂) are highly effective at improving detonation velocity and pressure. acs.orgnih.gov Conversely, groups like –CN, amino (–NH₂), or hydroxyl (–OH) can have a detrimental effect on detonation performance. acs.orgnih.gov
Balancing Performance and Sensitivity: The overarching challenge is to balance high energetic performance with low sensitivity to accidental detonation. sciencepublishinggroup.com Fusing the tetrazine ring with other heterocyclic systems, such as 1,2,4-triazole, is a successful strategy to create compounds that combine high energy with favorable insensitivity. sciencepublishinggroup.com
| Substituent Group | Effect on Heat of Formation (HOF) | Effect on Detonation Performance | Effect on Thermal Stability |
|---|---|---|---|
| -CN (Cyano) | Increases | Decreases | Increases |
| -N₃ (Azido) | Increases | - | Increases |
| -NO₂ (Nitro) | - | Increases | Decreases |
| -NF₂ (Difluoroamino) | - | Increases | Decreases |
| -NH₂ (Amino) | - | Decreases | Increases |
| -OH (Hydroxyl) | - | Decreases | Increases |
| -NHNH₂ (Hydrazinyl) | - | - | Decreases |
This table summarizes the general effects of different functional groups on the properties of 1,2,4,5-tetrazine-based HEDMs as identified through theoretical calculations. acs.orgnih.gov
The thermal stability of an HEDM is a critical parameter for its safe handling, storage, and practical application. Many 1,2,4,5-tetrazine derivatives exhibit good thermal stability. mdpi.comsciengine.com Research indicates that in many cases, the decomposition of a substituted tetrazine is initiated by the breakdown of the substituent group rather than the tetrazine ring itself, which is inherently stable. researchgate.net
The introduction of certain substituents can enhance thermal stability. An analysis of bond dissociation energies showed that adding –N₃, –NH₂, –CN, –OH, or –Cl groups is favorable for improving the thermal stability of the 1,2,4,5-tetrazine molecule. nih.gov Conversely, groups such as –NHNH₂, –NHNO₂, –NO₂, –NF₂, and –COOH tend to decrease thermal stability. nih.gov
For example, a study of acs.orgsciencepublishinggroup.comacs.orgtriazolo[4,3-b] acs.orgsciencepublishinggroup.comacs.orgnih.govtetrazine derivatives reported the following decomposition temperatures:
acs.orgsciencepublishinggroup.comacs.orgtriazolo[4,3-b] acs.orgsciencepublishinggroup.comacs.orgnih.govtetrazine-3,6-diamine (TTDA): 349.5 °C. mdpi.com
3-amino-6-hydrazino acs.orgsciencepublishinggroup.comacs.orgtriazolo[4,3-b] acs.orgsciencepublishinggroup.comacs.orgnih.govtetrazine (TTGA): 190.3 °C. mdpi.com
3,6-dinitroamino acs.orgsciencepublishinggroup.comacs.orgtriazolo[4,3-b] acs.orgsciencepublishinggroup.comacs.orgnih.govtetrazine (DNTT): 113.4 °C. mdpi.com
Another highly stable derivative, N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine), shows an onset decomposition temperature of 357 °C. rsc.org The compound 3,6-bis((E)-hydrazono(1H-1,2,4-triazol-5-yl)methyl)-1,4-dihydro-1,2,4,5-tetrazine (BHDT) also exhibits a high onset decomposition temperature of 240 °C. researchgate.net These examples highlight the significant influence of the molecular structure on the thermal behavior of the material.
The energetic performance of HEDMs is typically quantified by detonation velocity (D) and detonation pressure (P). These parameters are often predicted using computational methods, such as the Kamlet-Jacobs (K-J) equation, which relies on the calculated heat of formation and density. sciencepublishinggroup.comenergetic-materials.org.cn
Theoretical studies on various 1,2,4,5-tetrazine derivatives have screened for candidates with performance potentially superior to conventional explosives like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane). For instance, a derivative of 1,2,4-triazolo[4,3-b] acs.orgsciencepublishinggroup.comacs.orgnih.govtetrazine substituted with a -N(NO₂)₂ group was predicted to have higher detonation performance than RDX. sciencepublishinggroup.com
Several multipurpose energetic materials based on a acs.orgsciencepublishinggroup.comacs.orgtriazolo[4,3-b] acs.orgsciencepublishinggroup.comacs.orgnih.govtetrazine fused ring system have been synthesized and characterized, demonstrating performance comparable to or exceeding current benchmarks. rsc.org
| Compound | Predicted Detonation Velocity (D) | Predicted Detonation Pressure (P) | Reference |
|---|---|---|---|
| Compound 5 (fused triazolo-tetrazine) | 9408 m/s | 37.8 GPa | rsc.org |
| Compound 10 (azo-linked triazolo-tetrazine) | 9200 m/s | 34.8 GPa | rsc.org |
| HTATz (3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine) | 8100 m/s | - | nih.gov |
| HTATz·N₂H₄ (hydrazine salt) | 8500 m/s | - | nih.gov |
| N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | 8180 m/s | - | rsc.org |
| Cocrystal cis/trans-5 (tetrazine-bridged binitroaminofurazan) | 8673 m/s | 34.4 GPa | acs.org |
| RDX (for comparison) | 8795 m/s | 34.9 GPa | acs.org |
This table presents the calculated energetic performance of selected 1,2,4,5-tetrazine-based materials.
Cocrystallization is an advanced strategy in materials science to create novel energetic materials with tailored properties. nih.gov This technique involves combining two or more different molecular components into a single, ordered crystalline lattice. For 1,2,4,5-tetrazine derivatives, this approach has been used to improve safety and performance characteristics. acs.orgacs.org
A key method involves reacting 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups with other energetic heterocycles like 3,4-dinitropyrazole or 5-nitrotetrazole. nih.gov The formation of these cocrystals is stabilized by hydrogen bonding between the dmp group and the N-H of the co-former. nih.gov The resulting materials often have energetic performance approaching that of TNT, providing a pathway for the rational design of new explosives. nih.gov
In a notable example, a cocrystal of cis and trans isomers of a binitroaminofurazan linked by a 1,2,4,5-tetrazine bridge was synthesized. acs.orgacs.orgnih.gov This cocrystal demonstrated physical properties superior to the individual trans-isomer and, in some cases, exceeded those of benchmark explosives like RDX and HMX. acs.orgacs.org Specifically, the cocrystal showed improved safety with an impact sensitivity of 30 J, compared to 6 J for the pure trans-isomer and 7.4 J for RDX. acs.org This work highlights how controlling crystal structure through cocrystallization of isomers can lead to superior energetic materials. acs.orgacs.org
Photo- and Electroactive Materials Derived from 1,2,4,5-Tetrazine
Beyond energetic applications, the unique electronic structure of the 1,2,4,5-tetrazine ring makes it a valuable component in photo- and electroactive materials. researchgate.netrsc.org The high electron affinity of the nitrogen-rich ring and its low-energy n→π* electronic transitions are key features exploited in this context. mdpi.comnih.gov These properties are responsible for the intense red and violet colors of many tetrazine compounds and are associated with their fluorescent capabilities. researchgate.net
Derivatives of 1,2,4,5-tetrazine are utilized as electron-accepting components in materials for organic electronic devices. mdpi.comresearchgate.net Their electron-deficient nature makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comresearchgate.net
Organic Semiconductors: Small molecules with a donor-acceptor-donor architecture, where 1,2,4,5-tetrazine acts as the acceptor, have been investigated as organic semiconductors. acs.org For example, bis-3,5-diamino-1,2,4-triazolyl-1,2,4,5-tetrazine (BDTT), initially studied as an insensitive HEDM, has been shown to have features of a small molecule organic semiconductor, including a lamellar π-stacked crystal packing structure. acs.org
Organic Photovoltaics (Solar Cells): Tetrazine-based polymers have been developed for use in organic solar cells. researchgate.net A copolymer incorporating a 1,2,4,5-tetrazine unit as the acceptor and thiophene (B33073) units as the donor (PTz4T-2OD) exhibited a broad light absorption range and a deep HOMO energy level, making it a promising material for non-fullerene based solar cells. researchgate.netresearchgate.net
Functional Dyes and Probes: The photophysical properties of tetrazines are also harnessed in the creation of functional dyes. mdpi.comacs.org Donor-acceptor tetrazine molecules can act as "turn-on" luminescent probes, where their fluorescence is activated upon reaction, a property useful in bioimaging and sensing. acs.org The synthesis of various aryl- and vinyl-substituted tetrazines has expanded the library of available photoactive materials. rsc.org
The modification of 5,11-dihydroindolo[3,2-b]carbazoles (a donor system) with 1,2,4,5-tetrazine fragments (acceptors) has been shown to increase both hole and electron mobility by one to two orders of magnitude, respectively, demonstrating the significant impact of the tetrazine moiety on charge-transport properties. bohrium.com
Development of Luminescent and Photoelectric Conversion Elements
The unique electronic properties of the 1,2,4,5-tetrazine ring system, characterized by its electron-deficient nature, make it a significant component in the development of advanced materials for luminescent and photoelectric applications. rsc.orgresearchgate.net Due to low-energy n→π* electronic transitions, many 1,2,4,5-tetrazine derivatives exhibit intense coloration, typically in shades of red and violet. researchgate.netmdpi.com These same transitions, along with π→π* transitions, are also responsible for the fluorescent properties observed in certain derivatives. researchgate.netresearchgate.net This inherent luminescence is a key feature harnessed in the creation of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net
Research has focused on synthesizing various 3,6-disubstituted-1,2,4,5-tetrazines to modulate their photophysical properties. bohrium.com The nature of the substituents dramatically influences the absorption and fluorescence spectra. bohrium.com For instance, some aryl-substituted tetrazines exhibit intense fluorescence in the visible spectrum. bohrium.com The integration of tetrazine derivatives into photoactive materials for solar cells and other energy conversion technologies has been explored, as their ability to facilitate efficient charge transfer processes can enhance device performance.
Furthermore, the development of fluorogenic tetrazine dyes represents a significant advancement. researchgate.net These compounds are designed to be non-fluorescent or weakly fluorescent initially but become highly fluorescent upon reacting with a specific dienophile. researchgate.netbohrium.com This "turn-on" fluorescence mechanism is particularly valuable for creating highly sensitive probes and sensors. bohrium.com Alkenyl-substituted 1,2,4,5-tetrazines, for example, show a significant increase in fluorescence intensity after undergoing a cyclocondensation reaction, making them promising for bio-imaging applications. bohrium.com Extensive research has been dedicated to synthesizing a variety of functionalized tetrazines for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. rsc.org
1,2,4,5-Tetrazine in Catalysis and Chemical Transformations
Role as Synthetic Intermediates and Starting Materials
The 1,2,4,5-tetrazine scaffold is a versatile building block in organic synthesis, primarily due to its predictable reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions. bohrium.comnih.gov This type of [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene, has been a cornerstone of its application for over half a century. nih.govacs.org The reaction proceeds rapidly with electron-rich or strained dienophiles, such as alkenes (e.g., trans-cyclooctene) and alkynes, to form pyridazine (B1198779) derivatives. bohrium.comnih.gov This transformation is a powerful method for constructing new heterocyclic systems. researchgate.net
The synthesis of the 1,2,4,5-tetrazine ring itself typically involves a two-step process: the conversion of acyclic reagents into dihydro-1,2,4,5-tetrazine intermediates, followed by an oxidation step to form the aromatic tetrazine. mdpi.com A variety of starting materials can be used to construct the tetrazine core, highlighting its accessibility as a synthetic intermediate.
Common synthetic precursors and methods include:
Pinner Synthesis: This classic method involves the reaction of an iminoester with hydrazine (B178648) to yield an amidrazone, which then cyclizes to form a dihydro-1,2,4,5-tetrazine derivative. mdpi.com
From Nitriles and Hydrazine: A foundational method involves the condensation of nitriles with hydrazine hydrate (B1144303). nih.gov For example, reacting a carbonitrile with hydrazine can produce a dihydrotetrazine intermediate, which is then oxidized, often with sodium nitrite (B80452) (NaNO₂), to the final tetrazine. nih.govacs.org
From Guanidine (B92328) Derivatives: Guanidine hydrochloride can react with hydrazine in a multi-step process to generate valuable tetrazine precursors that can be further functionalized. mdpi.com
From Aldehydes: Aldehydes can undergo a cyclocondensation reaction with hydrazine to form hexahydro derivatives, which are then oxidized to the dihydro-1,2,4,5-tetrazine and subsequently to the final product. mdpi.com
The ability to introduce a wide array of substituents at the 3- and 6-positions allows for the fine-tuning of the tetrazine's reactivity and properties. acs.org This makes 1,2,4,5-tetrazine derivatives not just intermediates for pyridazines, but also crucial starting materials for a host of more complex molecules, including nitrogen-rich high-energy density materials (HEDMs), ligands for metal complexes, and components for functional polymers. mdpi.comresearchgate.netbohrium.com
Interactive Data Table: Synthesis of 1,2,4,5-Tetrazine Derivatives
| Starting Material (Precursor) | Key Reagents | Intermediate Formed | Final Product |
| Iminoester | Hydrazine | Amidrazone, Dihydro-1,2,4,5-tetrazine | 3,6-Disubstituted-1,2,4,5-tetrazine |
| Carbonitrile / Amidine | Hydrazine, NaNO₂ | Dihydro-1,2,4,5-tetrazine | 3,6-Disubstituted-1,2,4,5-tetrazine |
| Guanidine Hydrochloride | Hydrazine | 1,2,3-Triaminoguanidine (B12136214) hydrochloride | Tetrazine precursors |
| Aldehyde | Hydrazine, Oxidizing Agent (e.g., Pd/C) | Hexahydro/Dihydro-1,2,4,5-tetrazine | 3,6-Disubstituted-1,2,4,5-tetrazine |
| Imidoyl Chlorides | Hydrazine | Acyclic intermediates | 3,6-Disubstituted-1,2,4,5-tetrazine |
1,2,4,5 Tetrazine in Bioorthogonal Chemistry Research Tools
Development of 1,2,4,5-Tetrazine-Based Click Reagents
The application of 1,2,4,5-tetrazines in bioorthogonal chemistry stems from their role as highly efficient dienes in IEDDA reactions, a type of "click chemistry". illinois.eduhighfine.com These reactions are characterized by their rapid kinetics, high selectivity, and the ability to proceed under physiological conditions without interfering with native biological processes. illinois.edu
The key reaction involves the [4+2] cycloaddition of an electron-poor 1,2,4,5-tetrazine (B1199680) with an electron-rich "dienophile," typically a strained alkene or alkyne. acs.org This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction forward and forming a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. illinois.edufrontiersin.org
A significant advancement in this area has been the use of strained dienophiles, such as trans-cyclooctenes (TCO), norbornenes, and bicyclononynes (BCN), which dramatically accelerate the reaction rates. acs.orgnih.gov The reaction between 1,2,4,5-tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁴ M⁻¹s⁻¹ in organic solvents and exhibiting remarkable speed in aqueous media as well. illinois.edutcichemicals.com This high reactivity enables labeling at low, nanomolar concentrations, which is crucial for in vivo applications. frontiersin.org The development of various substituted tetrazines has further expanded the toolkit, allowing for fine-tuning of reactivity and stability for specific biological applications. acs.orgnih.gov
Optimization of Tetrazines for Bioorthogonal Conjugation Kinetics and Solution Stability
A major focus of research has been the optimization of the 1,2,4,5-tetrazine core to achieve a balance between rapid conjugation kinetics and sufficient stability in aqueous solutions for biological experiments. nih.govrsc.org The properties of the tetrazine can be precisely tuned by altering the substituents at its 3 and 6 positions. acs.orgnih.gov
It is a general principle that introducing electron-withdrawing groups to the tetrazine ring increases its reactivity in IEDDA reactions. researchgate.net For instance, replacing a phenyl group with a more electron-withdrawing pyridyl group can increase the reaction rate significantly. nih.gov However, this enhanced reactivity often comes at the cost of decreased stability, as highly electron-deficient tetrazines are more susceptible to degradation in aqueous media, such as through nucleophilic attack. researchgate.netacs.org Conversely, electron-donating groups can improve stability but tend to slow down the cycloaddition kinetics. nih.gov
A 2011 study systematically evaluated a series of 12 conjugatable tetrazines with varying substituents to analyze their reaction rates and stability. acs.org This research demonstrated a wide range of properties, highlighting that different tetrazine derivatives could be suitable for different bioorthogonal applications. For example, some highly reactive tetrazines are ideal for rapid labeling, while more stable variants are better suited for experiments requiring longer incubation times. acs.orgnih.gov More recent research has uncovered that reactivity is not solely governed by electronic effects; distortion of the tetrazine ring can also enhance reaction rates without compromising stability, defying the traditional trade-off. acs.org
| Tetrazine Derivative | Dienophile | Rate Constant (k, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (1a) | BCN | 118 | nih.gov |
| 3,6-diphenyl-1,2,4,5-tetrazine (B188303) (1b) | BCN | 3.6 | nih.gov |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine (1i) | BCN | 2.7 (in MeOH) | nih.gov |
| 2-pyridyl-substituted tetrazine (2Pyr) | TCO | 620 | acs.org |
| Phenyl-substituted tetrazine (Ph) | TCO | 100 | acs.org |
Application in Molecular Tagging and Probing in Biological Research
The unique characteristics of the tetrazine ligation have made it a powerful tool for molecular tagging and probing in biological research. nih.govduke.edu Scientists can attach a tetrazine moiety to one molecule of interest (e.g., a small molecule drug, a peptide, or an antibody) and a strained alkene to another. When these two components are brought together in a biological system, they "click," forming a stable covalent bond and effectively tagging the target. duke.edu
This strategy has been employed for a variety of applications, including:
Fluorescent Labeling: Tetrazines can be used to deliver fluorophores to specific cellular targets for imaging. Some tetrazine-based probes are "fluorogenic," meaning they are non-fluorescent until they react with their dienophile partner, which minimizes background signal and allows for clear visualization of the labeled molecule. frontiersin.org
Pre-targeted Imaging and Therapy: In this approach, a slow-clearing targeting molecule (like an antibody) functionalized with a dienophile is administered first. Once it has accumulated at the target site (e.g., a tumor), a fast-clearing tetrazine probe carrying an imaging agent (like a radionuclide) or a therapeutic payload is administered. The rapid click reaction at the target site concentrates the payload where it's needed, improving efficacy and reducing off-target effects. researchgate.netnih.gov
A particularly innovative application of 1,2,4,5-tetrazine is in the field of hyperpolarized magnetic resonance (HP-MR). nih.gov Conventional MR imaging (MRI) suffers from low sensitivity because the nuclear spin polarization of molecules at thermal equilibrium is very low. nih.govresearchgate.net Hyperpolarization techniques can dramatically increase this polarization, boosting the MR signal by several orders of magnitude. However, a major challenge has been the targeted delivery of hyperpolarized signals to specific biomolecules in vivo. nih.govresearchgate.net
To address this, researchers have developed a novel hyperpolarization tagging strategy that integrates bioorthogonal chemistry with hyperpolarization. nih.govnih.gov In this approach, a ¹⁵N-labeled 1,2,4,5-tetrazine (¹⁵N₄-1,2,4,5-tetrazine) serves a dual role. First, its nitrogen nuclei are hyperpolarized using a method called Signal Amplification by Reversible Exchange (SABRE). nih.govresearchgate.net Then, this hyperpolarized tetrazine is introduced into the biological system where it undergoes a rapid and selective IEDDA reaction with a dienophile-tagged target molecule. nih.govresearchgate.net
This reaction achieves two things: it attaches the hyperpolarized tag to the specific target of interest, and the reaction itself produces hyperpolarized products, including a hyperpolarized ¹⁵N₂-containing cycloaddition product and hyperpolarized ¹⁵N₂ gas. nih.govnih.gov This allows for the highly selective and sensitive detection of the target molecule via MRI. nih.govduke.edu This strategy holds great promise for non-invasive molecular imaging and for studying molecular dynamics and function in real-time. nih.gov
| Compound | Hyperpolarization Mode | Observed Enhancement (ε) | Polarization Level (P) | Reference |
|---|---|---|---|---|
| ¹⁵N₄-1,2,4,5-tetrazine (1a) | Magnetization | ~1,200 | ~0.04% | researchgate.net |
| ¹⁵N₄-1,2,4,5-tetrazine (1a) | Singlet | - | - | researchgate.net |
| ¹⁵N₄-1,2,4,5-tetrazine (1b) | Magnetization | ~2,500 | ~0.08% | researchgate.net |
| ¹⁵N₄-1,2,4,5-tetrazine (1b) | Singlet | - | - | researchgate.net |
Advanced Analytical and Spectroscopic Characterization Techniques for 1,2,4,5 Tetrazine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2,4,5-tetrazine (B1199680) derivatives. Due to the presence of nitrogen atoms, which significantly influence the electronic environment of the neighboring carbon and hydrogen atoms, ¹H, ¹³C, and ¹⁵N NMR are all employed to gain a complete picture of the molecular structure.
¹H NMR spectroscopy of the parent 1,2,4,5-tetrazine shows a single peak for the two equivalent protons, typically appearing at a downfield chemical shift due to the electron-withdrawing nature of the nitrogen atoms. For substituted tetrazines, the chemical shifts and coupling constants of the substituent protons provide valuable information about their connectivity and stereochemistry.
¹³C NMR spectroscopy is particularly useful for characterizing the tetrazine ring. The carbon atoms in the parent 1,2,4,5-tetrazine ring exhibit a characteristic resonance at a high chemical shift, often in the range of 160-170 ppm, which is indicative of their electron-deficient nature. The chemical shifts of substituted carbons can be used to deduce the electronic effects of the substituents.
¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the tetrazine ring. researchgate.net Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, these experiments can be less sensitive. energetic-materials.org.cn However, the use of ¹⁵N-labeled compounds allows for detailed studies of nitrogen chemical environments. researchgate.net Solvent effects on the ¹⁵N NMR shielding of 1,2,4,5-tetrazine have been studied, revealing that the solvent's reaction field intensity has a more significant impact on shielding variation than changes in molecular geometry induced by the solvent. nih.govresearchgate.net
NMR spectroscopy is also a powerful technique for mechanistic studies involving 1,2,4,5-tetrazines, particularly their participation in inverse electron demand Diels-Alder (iEDDA) reactions. researchgate.net By monitoring the changes in the NMR spectra over time, researchers can identify reaction intermediates and determine reaction kinetics. For instance, NMR has been used to support the proposed isomerization mechanism of rotational isomers of ring-fused hexahydro-1,2,4,5-tetrazines. researchgate.net
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | ¹H | D₂O | 10.43 (s, 1H), 8.54 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.0 Hz, 2H), 4.37 (s, 2H) |
| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | ¹³C | D₂O | 169.11, 160.39, 140.49, 134.95, 132.62, 131.84, 45.60 |
| 4-(6-(Pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | ¹H | DMSO-d₆ | 9.14 (d, J = 5.0 Hz, 2H), 8.64 (d, J = 8.5 Hz, 2H), 8.19 (d, J = 8.5 Hz, 2H), 7.78 (t, J = 5.0 Hz, 1H) |
| 4-(6-(Pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | ¹³C | DMSO-d₆ | 167.15, 163.64, 163.36, 159.48, 159.00, 135.82, 134.94, 130.73, 128.83, 123.51 |
Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for the molecular identification of 1,2,4,5-tetrazine and its derivatives, providing precise molecular weight information. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of newly synthesized compounds.
Electron ionization (EI) mass spectrometry of the parent 1,2,4,5-tetrazine (C₂H₂N₄) shows a prominent molecular ion peak (M⁺) at an m/z of 82, corresponding to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. A significant fragment is typically observed at m/z 54, which corresponds to the loss of a nitrogen molecule (N₂), a characteristic fragmentation pathway for tetrazines. This is consistent with the retro-Diels-Alder reaction that is a hallmark of tetrazine chemistry. Other smaller fragments can also be observed, arising from further decomposition of the ring structure.
For substituted 1,2,4,5-tetrazines, the fragmentation patterns can be more complex, with fragmentation of the substituent groups also occurring. The analysis of these fragmentation patterns can help to confirm the structure of the substituents and their attachment to the tetrazine ring. Electrospray ionization (ESI) is a softer ionization technique that is often used for more fragile or polar tetrazine derivatives, as it typically results in less fragmentation and a more prominent molecular ion peak.
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 82 | 100% | [C₂H₂N₄]⁺ (Molecular Ion) |
| 54 | ~50% | [C₂H₂N₂]⁺ (Loss of N₂) |
| 28 | ~20% | [N₂]⁺ |
High-Resolution Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides detailed information about the bonding and structure of 1,2,4,5-tetrazine through the analysis of its molecular vibrations.
High-Resolution Infrared (IR) Spectroscopy is used to identify the functional groups present in 1,2,4,5-tetrazine derivatives. The tetrazine ring itself gives rise to a series of characteristic absorption bands in the IR spectrum. These include C-H stretching vibrations (for the parent compound), C=N stretching vibrations, and various ring stretching and bending modes. The positions of these bands are sensitive to the nature of the substituents on the tetrazine ring. For example, the introduction of electron-withdrawing or electron-donating groups can cause shifts in the vibrational frequencies of the ring modes.
Raman Spectroscopy is a complementary technique to IR spectroscopy. Due to the high symmetry of the 1,2,4,5-tetrazine ring, some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. This is particularly true for the symmetric stretching modes of the ring. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. For instance, a study of 3,6-dichloro-1,2,4,5-tetrazine (B31795) utilized both IR and Raman spectroscopy, in conjunction with quantum mechanical calculations, to perform a detailed vibrational analysis. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |
| C=N Stretch | 1500 - 1600 | IR, Raman |
| Ring Breathing/Stretching | 1300 - 1400 | IR, Raman |
| Ring Deformation | Below 1000 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of 1,2,4,5-tetrazine and its derivatives. The characteristic intense red-violet color of most 1,2,4,5-tetrazines is a result of a weak, symmetry-forbidden n→π* electronic transition in the visible region of the electromagnetic spectrum, typically around 520-550 nm. mdpi.com This transition involves the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital of the tetrazine ring.
In addition to the n→π* transition, 1,2,4,5-tetrazines also exhibit a more intense π→π* transition in the UV region, usually below 300 nm. The positions and intensities of these absorption bands can be significantly influenced by the substituents on the tetrazine ring. Electron-donating groups tend to cause a bathochromic (red) shift of the absorption maxima, while electron-withdrawing groups lead to a hypsochromic (blue) shift.
UV-Vis spectroscopy is also instrumental in studying charge transfer phenomena in systems containing 1,2,4,5-tetrazine. The electron-deficient nature of the tetrazine ring makes it an excellent electron acceptor. When linked to an electron-donating moiety, intramolecular charge transfer (ICT) can occur, giving rise to new, often intense, absorption bands in the UV-Vis spectrum. The position of the ICT band is sensitive to the solvent polarity, a phenomenon known as solvatochromism. This property is exploited in the design of molecular sensors and probes.
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Description |
|---|---|---|---|
| n→π | 520 - 550 | Low to Moderate | Responsible for the characteristic color |
| π→π | < 300 | High | Involves excitation of π electrons |
| Intramolecular Charge Transfer (ICT) | Variable (often in the visible region) | High | Occurs in donor-acceptor systems |
Electroanalytical Methods for Redox Characterization
Electroanalytical methods, particularly cyclic voltammetry (CV), are crucial for characterizing the redox properties of 1,2,4,5-tetrazines. The highly electron-deficient nature of the tetrazine ring allows it to readily accept electrons, making it an excellent candidate for applications in organic electronics and energy storage.
Cyclic voltammetry measurements of 1,2,4,5-tetrazines typically show a reversible or quasi-reversible one-electron reduction wave at a relatively low potential, corresponding to the formation of a stable radical anion. nih.govrsc.org The reduction potential can be tuned by introducing electron-donating or electron-withdrawing substituents onto the tetrazine ring. nih.gov Electron-donating groups make the reduction more difficult (shift the potential to more negative values), while electron-withdrawing groups facilitate the reduction (shift the potential to more positive values). nih.gov This tunability is a key advantage for the design of materials with specific redox properties.
The stability of the radical anion is a significant feature of the 1,2,4,5-tetrazine system and can be studied using techniques such as electron spin resonance (ESR) spectroscopy in conjunction with electrochemistry. rsc.org The reversible redox behavior of 1,2,4,5-tetrazines has led to their investigation as promising electrode materials for organic batteries. nih.gov
| Substituent | Reduction Potential (E₁/₂, V vs. Fc/Fc⁺) |
|---|---|
| -OCH₃ | -1.34 |
| -C(CH₃)₃ | -1.32 |
| -H | -1.28 |
| -F | -1.25 |
| -CF₃ | -1.14 |
Thermal Analysis (DSC, TGA) for Energetic and Stability Evaluations
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and energetic properties of 1,2,4,5-tetrazine derivatives, particularly those designed as high-energy-density materials (HEDMs). mdpi.comresearchgate.net
Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature. For 1,2,4,5-tetrazine derivatives, DSC can be used to determine melting points, phase transitions, and decomposition temperatures. The exothermic decomposition peak provides information about the energy released during decomposition. For many energetic tetrazine compounds, the decomposition temperature is a critical parameter for assessing their thermal stability. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the temperature at which a compound begins to decompose and the extent of mass loss during decomposition. The TGA curve can provide insights into the decomposition mechanism, such as the loss of specific fragments (e.g., N₂). The combination of DSC and TGA data provides a comprehensive understanding of the thermal behavior of 1,2,4,5-tetrazine-based materials. For instance, studies on asymmetrically substituted tetrazines have used DSC to determine their decomposition temperatures and calculate kinetic parameters for their thermal decomposition. energetic-materials.org.cnnih.gov
| Compound | Decomposition Temperature (T_d, °C) | Technique |
|---|---|---|
| Compound 5 ( nih.govresearchgate.netresearchgate.nettriazolo[4,3-b] nih.govresearchgate.netresearchgate.netrsc.orgtetrazine derivative) | Not specified | DSC |
| Compound 10 (azo-bridged nih.govresearchgate.netresearchgate.nettriazolo[4,3-b] nih.govresearchgate.netresearchgate.netrsc.orgtetrazine) | 305 | DSC |
| DPHX (asymmetric tetrazine derivative) | ~214 (peak) | DSC |
| DMHT (asymmetric tetrazine derivative) | ~218 (peak) | DSC |
Q & A
Q. Methodological Answer :
- UV-Vis Spectroscopy : Gas-phase 1,2,4,5-tetrazine exhibits fine-structure absorption bands (500–600 nm) due to vibrational/rotational transitions .
- NMR : For dihydrotetrazines, ¹H-NMR shows distinct methylene protons (δ 4.5–5.0 ppm), while oxidized tetrazines lack these signals .
- MS : High-resolution MS confirms molecular weight, critical for azide-containing derivatives (e.g., 3,6-diazido-1,2,4,5-tetrazine ).
Advanced: How can redox-active tetrazines be integrated into metal-organic frameworks (MOFs) for sensing applications?
Q. Methodological Answer :
- Linker Design : Use dihydrotetrazine-3,6-dicarboxylate (dhtz) as a redox-active linker. Upon oxidation to tetrazine, it exhibits a pink-to-yellow color shift for NOx detection .
- MOF Synthesis : Postsynthetic exchange (PSE) allows incorporation of dhtz into UiO-66 analogs. Ensure pH > 3 to prevent tetrazine degradation .
- Validation : Compare experimental XRD patterns with DFT-optimized structures to confirm planar tetrazine conformation post-oxidation .
Basic: What strategies address contradictory reports on the biological activity of 1,2,4,5-tetrazine derivatives?
Q. Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antifungal activity) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. aryl groups) to isolate contributing factors .
- Example : While some triazolo-tetrazines show no fungistatic activity , 3,6-bis(2-chlorophenyl)-tetrazine (clofentezine) is a potent acaricide, highlighting substituent-dependent effects .
Advanced: What mechanistic insights explain the inverse electron demand Diels-Alder (IEDDA) reactivity of 1,2,4,5-tetrazines?
Q. Methodological Answer :
- Computational Modeling : DFT studies reveal that electron-deficient tetrazines react preferentially with electron-rich dienophiles (e.g., cyclooctynes) via a [4+2] cycloaddition .
- Kinetic Analysis : Monitor reaction rates using stopped-flow spectroscopy; steric hindrance from 3,6-diacyl groups slows IEDDA .
- Application : Design fluorogenic probes by conjugating tetrazines to π-systems (e.g., alkenes), achieving >400-fold fluorescence turn-on upon cycloaddition .
Basic: How can thermal stability and hazards of 1,2,4,5-tetrazine-based energetic materials be evaluated?
Q. Methodological Answer :
- Thermal Analysis : Use DSC/TGA to determine decomposition onset temperatures (e.g., 3,6-diazido-tetrazine decomposes at 120°C ).
- Kinetic Studies : Apply ARC (Accelerating Rate Calorimetry) to model self-heating rates under adiabatic conditions .
- Safety Protocol : Store tetrazines at ≤−20°C in inert atmospheres to prevent accidental azide decomposition .
Advanced: What drives the tautomerization of azido-tetrazines, and how does this impact their stability?
Q. Methodological Answer :
- Tautomerization Pathways : 3,6-Diazido-tetrazine (DiAT) undergoes irreversible tetrazolo-tautomerization via [1,5]-sigmatropic shifts, confirmed by ¹⁵N NMR .
- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) at the 3,6-positions to reduce azide lability .
Basic: How are tetrazine derivatives applied in live-cell imaging?
Q. Methodological Answer :
- Fluorogenic Probes : Synthesize alkenyl-tetrazines via Heck coupling for bioorthogonal labeling. Use π-conjugated derivatives (e.g., butadiene-tetrazines) for near-infrared imaging .
- Validation : Confirm probe specificity by co-treating cells with competing dienophiles (e.g., trans-cyclooctene) to block fluorescence .
Advanced: How do molecular conformations of tetrazine linkers affect MOF porosity and stability?
Q. Methodological Answer :
- Conformational Analysis : Dihydrotetrazine adopts a boat conformation (distance between COO⁻ groups: 5.43 Å), while oxidized tetrazine is planar (5.56 Å), matching UiO-66’s benzene-1,4-dicarboxylate (5.55 Å) .
- Stability Testing : Expose MOFs to humid or acidic conditions; oxidized tetrazine-MOFs retain crystallinity up to 300°C, whereas dihydrotetrazine degrades above 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
